molecular formula C23H24N6OS B12383065 Sik-IN-1

Sik-IN-1

Cat. No.: B12383065
M. Wt: 432.5 g/mol
InChI Key: AWLHPMOLJAWKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sik-IN-1 is a useful research compound. Its molecular formula is C23H24N6OS and its molecular weight is 432.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H24N6OS

Molecular Weight

432.5 g/mol

IUPAC Name

3-[3-[(1-aminocyclopentyl)methoxy]-4-cyano-5-methylsulfanylphenyl]-6-(methylamino)imidazo[1,2-a]pyridine-5-carbonitrile

InChI

InChI=1S/C23H24N6OS/c1-27-17-5-6-22-28-13-19(29(22)18(17)12-25)15-9-20(16(11-24)21(10-15)31-2)30-14-23(26)7-3-4-8-23/h5-6,9-10,13,27H,3-4,7-8,14,26H2,1-2H3

InChI Key

AWLHPMOLJAWKDL-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N2C(=NC=C2C3=CC(=C(C(=C3)SC)C#N)OCC4(CCCC4)N)C=C1)C#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sik-IN-1 in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for Sik-IN-1, a potent pan-inhibitor of Salt-Inducible Kinases (SIKs), focusing on its role in modulating inflammatory signaling pathways. It includes quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development.

Introduction to Salt-Inducible Kinases (SIKs)

The Salt-Inducible Kinase (SIK) family, comprising isoforms SIK1, SIK2, and SIK3, are serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family. Initially identified for their expression in response to high salt intake, SIKs are now recognized as crucial regulators in a variety of physiological processes, including metabolism, oncogenesis, and immune function. In the context of inflammation, SIKs are key mediators that restrain anti-inflammatory responses and promote pro-inflammatory signaling, making them compelling therapeutic targets for inflammatory and autoimmune diseases.

This compound is a highly potent, ATP-competitive pan-SIK inhibitor that modulates inflammatory responses by re-calibrating cytokine production in immune cells, particularly macrophages. This document details the core molecular pathways through which this compound exerts its anti-inflammatory effects.

Core Mechanism of Action: The SIK-CRTC-CREB Axis

The primary mechanism by which this compound modulates inflammation is through the de-repression of the CREB-regulated transcription co-activator (CRTC) family, particularly CRTC3 in myeloid cells.

In a pro-inflammatory state, Toll-like receptor (TLR) or Interleukin-1 receptor (IL-1R) signaling activates SIKs. Activated SIKs then phosphorylate CRTC3 at multiple serine residues (including Ser62, Ser162, Ser329, and Ser370). This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester CRTC3 in the cytoplasm, preventing it from acting as a transcriptional co-activator in the nucleus. This SIK-mediated repression of CRTC3 is a key checkpoint that limits the production of the potent anti-inflammatory cytokine, Interleukin-10 (IL-10).

This compound binds to the ATP-binding pocket of SIKs, inhibiting their kinase activity. This inhibition prevents the phosphorylation of CRTC3, leading to its dissociation from 14-3-3 proteins. Dephosphorylated CRTC3 is then free to translocate to the nucleus, where it binds to CREB (cAMP response element-binding protein) and co-activates the transcription of target genes, most notably IL10. The resulting surge in IL-10 production shifts the cellular response from a pro-inflammatory to an anti-inflammatory and regulatory state. Concurrently, SIK inhibition leads to a significant reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

Caption: The SIK-CRTC-CREB signaling pathway and its inhibition by this compound.

Secondary Mechanism: Modulation of the NF-κB Pathway

In addition to the primary CRTC-dependent mechanism, SIKs (specifically SIK1 and SIK3) have been shown to negatively regulate TLR4-mediated signaling upstream of NF-κB activation. This appears to be a distinct, kinase-independent scaffolding function.

SIK1 and SIK3 can physically interact with TAB2, a key adaptor protein in the TLR4 signaling cascade. This interaction is proposed to sterically hinder the formation of the functional TAK1-TAB2-TRAF6 complex, which is essential for the ubiquitination of TRAF6 and subsequent activation of the IKK complex and NF-κB. By inhibiting SIK function or expression, this modulatory interaction may be affected, although this pathway is less characterized in the context of small molecule SIK inhibitors compared to the CRTC axis. It represents a secondary pathway through which SIKs can influence inflammatory gene expression.

SIK_NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus TLR4 TLR4 TRAF6 TRAF6 TLR4->TRAF6 Recruits Complex TRAF6-TAB2-TAK1 Complex Formation TRAF6->Complex TAB2 TAB2 TAB2->Complex TAK1 TAK1 TAK1->Complex IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB_bound NF-κB : IκB (Inactive) IkB->NFkB_bound Degrades NFkB NF-κB (p65/p50) NFkB_bound->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates SIK1_3 SIK1 / SIK3 SIK1_3->TAB2 Interacts with & Inhibits Complex Formation Complex->IKK Activates Pro_Inflam_gene Pro-inflammatory Gene Transcription NFkB_nuc->Pro_Inflam_gene Activates

Caption: SIK1/3-mediated negative regulation of the TLR4-NF-κB signaling pathway.

Quantitative Efficacy Data

This compound is a highly potent inhibitor of all three SIK isoforms, with low nanomolar efficacy in both enzymatic and cell-based functional assays.

Table 1: In Vitro Potency of this compound

Target / Assay Metric Value (nM) Reference
SIK1 (enzymatic) IC₅₀ 0.1
SIK2 (enzymatic) IC₅₀ 0.4
SIK3 (enzymatic) IC₅₀ 1.5
TNF-α Release (LPS-stimulated human macrophages) IC₅₀ 0.5

| IL-10 Release (LPS-stimulated human macrophages) | EC₅₀ | 4 | |

For comparison, the potencies of other commonly used research-grade SIK inhibitors are provided below.

Table 2: Comparative IC₅₀ Values of Pan-SIK Inhibitors (nM)

Inhibitor SIK1 IC₅₀ (nM) SIK2 IC₅₀ (nM) SIK3 IC₅₀ (nM) Reference(s)
This compound 0.1 0.4 1.5
HG-9-91-01 0.92 6.6 9.6

| YKL-05-099 | ~10 | ~40 | ~30 | |

IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) values represent the concentration of an inhibitor required for 50% of its maximal effect.

5.0

An In-depth Technical Guide to the Function of Salt-Inducible Kinase (SIK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salt-Inducible Kinases (SIKs), a subfamily of the AMP-activated protein kinase (AMPK) family, have emerged as critical regulators of a wide array of physiological and pathological processes.[1][2] Comprising three isoforms—SIK1, SIK2, and SIK3—these serine/threonine kinases act as key signaling nodes that translate extracellular cues into transcriptional responses.[1][3] SIKs exert their primary influence by phosphorylating and controlling the subcellular localization of two major classes of transcriptional regulators: Class IIa histone deacetylases (HDACs) and cAMP-regulated transcriptional coactivators (CRTCs).[4][5] The development of small molecule inhibitors targeting SIKs has unveiled significant therapeutic potential across multiple domains, including inflammatory diseases, oncology, metabolic disorders, and osteoporosis.[5][6] This guide provides a comprehensive overview of the SIK signaling pathway, the mechanism of action of SIK inhibitors, their therapeutic applications, and detailed experimental protocols for their evaluation.

The Salt-Inducible Kinase (SIK) Signaling Pathway

The activity of SIKs is tightly controlled by upstream signals, which in turn dictates the phosphorylation status and location of their downstream targets.

Regulation of SIK Activity
  • Activation: SIKs are constitutively activated through phosphorylation of a conserved threonine residue within their activation loop by the master upstream kinase, Liver Kinase B1 (LKB1).[1][2][3] This tonic activation keeps SIKs in a ready state to phosphorylate their substrates.

  • Inhibition: The primary mechanism for inhibiting SIK activity is initiated by extracellular signals that elevate intracellular cyclic AMP (cAMP) levels, such as those from G protein-coupled receptors (GPCRs).[1][4] Increased cAMP activates Protein Kinase A (PKA), which then phosphorylates SIKs at multiple sites in their C-terminal domains.[2][4] This phosphorylation does not directly inhibit catalytic activity but instead creates docking sites for 14-3-3 chaperone proteins.[7] The binding of 14-3-3 proteins is believed to sterically hinder SIKs from accessing their substrates, effectively blocking their function.[4]

Downstream Substrates and Consequences

In their active state, SIKs phosphorylate key transcriptional regulators, leading to their sequestration in the cytoplasm and preventing their nuclear function.

  • Class IIa Histone Deacetylases (HDACs): SIKs phosphorylate HDAC4, HDAC5, and HDAC7.[5] This phosphorylation event promotes the binding of 14-3-3 proteins, which retains the HDACs in the cytoplasm.[5] This prevents them from entering the nucleus, where they would typically repress the activity of transcription factors such as Myocyte Enhancer Factor 2 (MEF2).

  • cAMP-Regulated Transcriptional Coactivators (CRTCs): SIKs phosphorylate CRTC1, CRTC2, and CRTC3.[5] Similar to HDACs, this phosphorylation leads to 14-3-3 binding and cytoplasmic retention.[7] This sequestration prevents CRTCs from co-activating the crucial transcription factor, cAMP Response Element-Binding Protein (CREB), in the nucleus.[3]

By controlling these two families of transcriptional regulators, SIKs act as a crucial brake on gene expression programs controlled by CREB and MEF2.

G cluster_upstream Upstream Regulation cluster_sik SIK Core cluster_downstream Downstream Targets (Cytoplasm) cluster_nucleus Nuclear Events GPCR GPCR Activation (e.g., Hormones) cAMP ↑ cAMP GPCR->cAMP Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates SIK SIK1/2/3 PKA->SIK Phosphorylates (Inhibitory) LKB1 LKB1 (Constitutively Active) LKB1->SIK Phosphorylates (Activating) HDAC_P p-HDAC4/5/7 SIK->HDAC_P Phosphorylates CRTC_P p-CRTC1/2/3 SIK->CRTC_P Phosphorylates Fourteen33 14-3-3 Proteins Fourteen33->HDAC_P Cytoplasmic Retention Fourteen33->CRTC_P HDAC_P->Fourteen33 Binds MEF2 MEF2 HDAC_P->MEF2 Cannot Repress CRTC_P->Fourteen33 Binds CREB CREB CRTC_P->CREB Cannot Co-activate Gene_CREB CREB Target Genes (e.g., IL-10, Gluconeogenesis) CREB->Gene_CREB Transcription Blocked Gene_MEF2 MEF2 Target Genes MEF2->Gene_MEF2 Transcription Active

Figure 1. The core Salt-Inducible Kinase (SIK) signaling pathway.

Mechanism of Action of SIK Inhibitors

Small molecule SIK inhibitors are designed to directly block the catalytic activity of the SIK enzymes. The majority of these compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[6][8] This action prevents the transfer of phosphate from ATP to SIK substrates.

The downstream consequences of SIK inhibition are a direct reversal of the pathway's normal function:

  • Reduced Substrate Phosphorylation: Inhibition of SIKs leads to a decrease in the phosphorylation levels of Class IIa HDACs and CRTCs.

  • Nuclear Translocation: In their dephosphorylated state, HDACs and CRTCs are released from their 14-3-3 anchors in the cytoplasm and translocate into the nucleus.[4]

  • Modulation of Gene Expression:

    • CRTCs enter the nucleus and bind to CREB, potently co-activating the transcription of CREB target genes.[3] This is a key mechanism for the anti-inflammatory and metabolic effects of SIK inhibitors.

    • Class IIa HDACs enter the nucleus and can repress gene expression programs driven by transcription factors like MEF2.[4] In macrophages, nuclear HDAC4/5 can also deacetylate NF-κB, which reduces the transcription of pro-inflammatory cytokines.[7]

G cluster_inhibitor Pharmacological Intervention cluster_sik SIK Core cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK_Inhibitor SIK Inhibitor (e.g., YKL-05-099) SIK SIK1/2/3 SIK_Inhibitor->SIK Blocks ATP Binding HDAC HDAC4/5/7 SIK->HDAC Phosphorylation Blocked CRTC CRTC1/2/3 SIK->CRTC Phosphorylation Blocked HDAC_nuc HDAC4/5/7 HDAC->HDAC_nuc Translocates CRTC_nuc CRTC1/2/3 CRTC->CRTC_nuc Translocates NFkB NF-κB HDAC_nuc->NFkB Deacetylates (Inhibits) CREB CREB CRTC_nuc->CREB Co-activates Gene_IL10 ↑ IL-10 Gene CREB->Gene_IL10 Drives Transcription Gene_TNF ↓ TNF-α Gene NFkB->Gene_TNF Transcription Reduced G cluster_biochem Biochemical Screening cluster_cell Cell-Based Validation cluster_invivo In Vivo Evaluation A1 Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo) A2 Determine IC50 values for SIK1, SIK2, SIK3 A1->A2 A3 Counter-screen: Test against other kinases to determine selectivity A2->A3 B1 Cellular Target Engagement: Western Blot for p-HDAC A3->B1 Promising Candidates B2 Functional Assay: Measure cytokine production (IL-10, TNF-α) via ELISA B1->B2 C1 Pharmacokinetics (PK): Determine compound exposure in plasma and tissue B2->C1 Lead Candidate C2 Pharmacodynamics (PD): Assess target engagement in vivo (e.g., p-HDAC in tissue) C1->C2 C3 Efficacy Study: Test in disease model (e.g., mouse model of colitis) C2->C3

References

Sik-IN-1: A Potent Pan-SIK Inhibitor for Basic Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sik-IN-1, a potent, small-molecule inhibitor of the Salt-Inducible Kinase (SIK) family. We will delve into its mechanism of action, inhibitory activity, and its application as a tool for basic research, supported by detailed experimental protocols and visual diagrams to facilitate understanding and experimental design.

Introduction to the Salt-Inducible Kinase (SIK) Family

The Salt-Inducible Kinases (SIKs) are a subfamily of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family.[1][2][3] There are three isoforms: SIK1, SIK2, and SIK3, which are involved in a multitude of physiological processes.[1][4] Initially identified for their expression in the adrenal glands in response to high salt intake, SIKs are now recognized as crucial regulators of metabolism, inflammation, and cell growth.[4][5]

The activity of SIKs is primarily regulated by the upstream kinase, Liver Kinase B1 (LKB1), which phosphorylates and activates all three SIK isoforms.[1][4] Once active, SIKs phosphorylate and control the subcellular localization of two key classes of transcriptional regulators:

  • Class IIa Histone Deacetylases (HDACs) [2][6]

  • cAMP-Regulated Transcriptional Coactivators (CRTCs) [2][6][7]

Phosphorylation by SIKs causes both HDACs and CRTCs to be sequestered in the cytoplasm, bound by 14-3-3 proteins, thereby preventing them from entering the nucleus and regulating gene expression.[2][6] Inhibition of SIK activity is a key downstream event for signaling pathways that increase intracellular cAMP, such as those activated by various hormones and G protein-coupled receptors (GPCRs).[1][6] By blocking SIKs, CRTCs can translocate to the nucleus, where they co-activate the transcription factor CREB (cAMP response element-binding protein) to modulate the expression of target genes.[4][5] This central role in signal transduction has made SIKs an attractive target for therapeutic intervention in inflammatory diseases, metabolic disorders, and cancer.[5][8]

This compound: A Pan-Inhibitor of the SIK Family

This compound (also referred to as Compound 53) is a highly potent inhibitor of all three SIK isoforms, making it an invaluable tool for studying the consolidated roles of the SIK family in cellular processes.[9] Its pan-inhibitory profile allows for the comprehensive blockade of SIK-mediated signaling.

Data Presentation

The inhibitory and cellular activities of this compound are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound [9]

Target KinaseIC₅₀ (nM)
SIK10.1
SIK20.4
SIK31.5

Table 2: Cellular Activity of this compound in Human Macrophages [9]

Cellular EffectPotency Value (nM)
Inhibition of TNFα release (IC₅₀)0.5
Stimulation of LPS-induced IL-10 release (EC₅₀)4.0

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of SIK1, SIK2, and SIK3. This action prevents the phosphorylation of key downstream substrates, leading to a cascade of events that alter gene expression.

SIK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LKB1 LKB1 SIKs SIK1 / SIK2 / SIK3 (Active) LKB1->SIKs Phosphorylates (Activates) pCRTC p-CRTC SIKs->pCRTC Phosphorylates pHDAC p-HDAC IIa SIKs->pHDAC Phosphorylates Sequestration 14-3-3 Sequestration pCRTC->Sequestration pHDAC->Sequestration Cytoplasm Cytoplasm Nucleus Nucleus CREB CREB CRTC CRTC HDAC HDAC IIa Gene Target Gene Expression CREB->Gene Activates

Caption: Canonical SIK Signaling Pathway.

By inhibiting SIKs, this compound prevents the phosphorylation of CRTCs. Unphosphorylated CRTCs are free to translocate to the nucleus, where they bind to CREB and powerfully activate the transcription of genes containing cAMP response elements (CRE) in their promoters. This mechanism is particularly relevant in immune cells, such as macrophages, where SIK inhibition leads to a potent anti-inflammatory phenotype characterized by the upregulation of Interleukin-10 (IL-10) and the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[8][9]

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following are generalized protocols for key assays used to characterize SIK inhibitors like this compound. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is designed to measure the direct inhibitory effect of this compound on purified SIK enzyme activity by quantifying ATP consumption. It is based on the principles of the ADP-Glo™ Kinase Assay.[10][11]

Materials:

  • Purified recombinant SIK1, SIK2, or SIK3 enzyme

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Substrate peptide (e.g., AMARA peptide)[10]

  • ATP at a concentration near the Kₘ for the enzyme

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates suitable for luminescence

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute into Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[11]

  • Reaction Setup: To each well of the microplate, add the following in order:

    • Kinase Assay Buffer

    • Test compound (this compound dilutions) or DMSO (vehicle control)

    • SIK enzyme solution (pre-diluted in Kinase Assay Buffer)

    • Substrate peptide solution

  • Initiate Reaction: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Mix the plate gently and incubate at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop Reaction & Detect ADP:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the ADP generated into a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle (DMSO) control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start prep_comp Prepare this compound Serial Dilutions start->prep_comp add_reagents Add Buffer, Compound, SIK Enzyme, & Substrate to 96-well Plate prep_comp->add_reagents init_rxn Initiate Reaction by Adding ATP add_reagents->init_rxn incubate Incubate at 30°C init_rxn->incubate add_adpglo Add ADP-Glo™ Reagent (Stops Reaction) incubate->add_adpglo incubate2 Incubate at RT add_adpglo->incubate2 add_detect Add Kinase Detection Reagent (Generates Signal) incubate2->add_detect incubate3 Incubate at RT add_detect->incubate3 read_lum Read Luminescence (Luminometer) incubate3->read_lum analyze Calculate % Inhibition & Determine IC₅₀ read_lum->analyze end End analyze->end

Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Cellular Cytokine Release Assay

This protocol measures the functional effect of this compound on the production and release of cytokines from immune cells, such as human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., THP-1).

Materials:

  • Human PBMCs or a suitable macrophage cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound dissolved in DMSO

  • Lipopolysaccharide (LPS) for stimulation

  • 96-well cell culture plates

  • ELISA kits for human TNF-α and IL-10

  • CO₂ incubator (37°C, 5% CO₂)

  • Centrifuge

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight. If using THP-1 monocytes, differentiate them into macrophages using PMA for 48-72 hours prior to the experiment.

  • Compound Treatment: Prepare dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the test compound or DMSO (vehicle control). Pre-incubate the cells with the compound for 1-2 hours.

  • Cell Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate cytokine production. For the unstimulated control, add vehicle only.

  • Incubation: Return the plate to the CO₂ incubator and incubate for a specified period (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-10).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell layer.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-10 in the collected supernatants using the respective ELISA kits, following the manufacturer’s instructions.

  • Data Analysis:

    • For TNF-α inhibition, calculate the percent inhibition at each this compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value.

    • For IL-10 stimulation, plot the measured IL-10 concentration against the this compound concentration to determine the EC₅₀ value.

Conclusion and Research Applications

This compound is a powerful and specific chemical probe for the investigation of SIK-dependent signaling pathways. Its pan-isoform inhibitory profile at nanomolar concentrations allows for the effective interrogation of the combined roles of SIK1, SIK2, and SIK3 in various biological contexts.

Key Research Applications:

  • Immunology: Elucidating the role of SIKs in regulating the balance between pro- and anti-inflammatory responses in macrophages and other immune cells.[8][12]

  • Metabolism: Investigating the SIK-CRTC pathway in the context of hepatic gluconeogenesis and lipid metabolism.[5][6]

  • Oncology: Studying the potential of SIK inhibition to suppress tumor growth or modulate the tumor microenvironment.[13]

  • Cell Biology: Dissecting the mechanisms by which extracellular signals that modulate cAMP levels are transduced to the nucleus to control gene expression.

References

The Dual Role of Salt-Inducible Kinases (SIKs) in Metabolic Disease and Cancer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salt-Inducible Kinases (SIKs), a family of three serine/threonine kinases (SIK1, SIK2, and SIK3) belonging to the AMP-activated protein kinase (AMPK) family, have emerged as critical regulators of cellular metabolism and growth. Initially identified for their role in sodium homeostasis, their influence is now understood to extend to a wide array of physiological and pathological processes. Dysregulation of SIK signaling is increasingly implicated in the pathogenesis of metabolic disorders such as type 2 diabetes and obesity, as well as in the initiation and progression of various cancers. SIKs act as a crucial signaling node, translating hormonal and nutritional cues into transcriptional responses, primarily through the phosphorylation and regulation of transcriptional co-activators, including CREB-Regulated Transcription Coactivators (CRTCs) and Class IIa Histone Deacetylases (HDACs). This technical guide provides an in-depth overview of the core SIK signaling pathways, their dichotomous roles in metabolic disease and cancer, quantitative data on their activity and expression, and detailed protocols for key experimental assays used in their study.

The SIK Family: Structure and Regulation

The SIK family consists of three isoforms with distinct and overlapping functions and expression patterns. SIK1 (SNF1LK) expression is inducible by various stimuli, including high salt intake and hormones, while SIK2 (QIK) and SIK3 (QSK) are more constitutively expressed, with SIK2 being most abundant in adipose tissue and SIK3 in the brain.

The activity of all three SIKs is primarily regulated by phosphorylation. The upstream kinase, Liver Kinase B1 (LKB1), a well-established tumor suppressor, phosphorylates a conserved threonine residue in the activation loop of SIKs (Thr182 in SIK1, Thr175 in SIK2, Thr221 in SIK3), which is essential for their catalytic activity. Conversely, signals that elevate intracellular cyclic AMP (cAMP), such as glucagon, lead to the activation of Protein Kinase A (PKA). PKA phosphorylates SIKs at multiple sites in their C-terminal domains, which does not directly inhibit their kinase activity but creates docking sites for 14-3-3 proteins. This binding event is thought to sequester SIKs, preventing them from accessing their substrates and effectively inhibiting their cellular function.

Core Signaling Pathways

SIKs exert their primary effects by controlling the subcellular localization and activity of key transcriptional regulators. The two most well-characterized families of SIK substrates are the CRTCs (CRTC1-3) and the Class IIa HDACs (HDAC4, 5, 7, 9).

The LKB1-SIK-CRTC/HDAC Axis

Under basal conditions or in the presence of LKB1 activity, SIKs are active and phosphorylate CRTCs and Class IIa HDACs. This phosphorylation event promotes the binding of 14-3-3 proteins, which sequesters these transcriptional regulators in the cytoplasm, preventing them from entering the nucleus and activating their target gene programs.

LKB1_SIK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK P CRTC CRTCs SIK->CRTC P HDAC Class IIa HDACs SIK->HDAC P P_CRTC P-CRTCs CRTC->P_CRTC P_HDAC P-HDACs HDAC->P_HDAC Prot_1433 14-3-3 Proteins P_CRTC->Prot_1433 P_HDAC->Prot_1433 Gene_Expression Target Gene Expression (OFF) Cytoplasm Cytoplasm Nucleus Nucleus

Caption: LKB1-mediated activation of SIKs leads to cytoplasmic sequestration of CRTCs/HDACs.
The cAMP-PKA-SIK Pathway

Hormonal signals that increase cAMP levels (e.g., glucagon) activate PKA. PKA then phosphorylates and inactivates SIKs via 14-3-3 protein binding. This relieves the inhibitory phosphorylation on CRTCs and Class IIa HDACs, allowing them to be dephosphorylated (by phosphatases such as calcineurin), translocate to the nucleus, and co-activate transcription factors like CREB and MEF2 to drive gene expression.

PKA_SIK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cAMP ↑ cAMP PKA PKA cAMP->PKA SIK SIK1/2/3 PKA->SIK P P_SIK P-SIK (Inactive) SIK->P_SIK P_CRTC_HDAC P-CRTCs / P-HDACs SIK->P_CRTC_HDAC P Prot_1433_SIK 14-3-3 P_SIK->Prot_1433_SIK CRTC_HDAC CRTCs / HDACs CREB_MEF2 CREB / MEF2 CRTC_HDAC->CREB_MEF2 P_CRTC_HDAC->CRTC_HDAC De-P Gene_Expression Target Gene Expression (ON) CREB_MEF2->Gene_Expression

Caption: cAMP/PKA signaling inhibits SIKs, promoting nuclear entry of CRTCs/HDACs.

SIKs in Metabolic Disease

SIKs are central to metabolic homeostasis, particularly in regulating glucose and lipid metabolism. Their dysregulation is a key factor in insulin resistance and type 2 diabetes.

Hepatic Gluconeogenesis

In the liver, SIKs act as a critical brake on glucose production. During fasting, glucagon elevates cAMP, leading to PKA-mediated inhibition of SIKs. This allows for the dephosphorylation and nuclear translocation of CRTC2, which co-activates CREB to drive the expression of key gluconeogenic genes, G6pc (Glucose-6-Phosphatase) and Pck1 (PEPCK). Conversely, in the fed state, active SIKs phosphorylate and suppress CRTC2, thus inhibiting gluconeogenesis. Pharmacological inhibition of SIKs with compounds like HG-9-91-01 has been shown to dose-dependently increase the mRNA expression of Pck1 and G6pc and subsequently increase glucose production in hepatocytes.

Adipose Tissue Function

In adipose tissue, SIK2 is the most abundant isoform and plays a significant role in insulin signaling and glucose uptake. Silencing of SIKs in human adipocytes has been shown to reduce both basal and insulin-stimulated glucose uptake. Pharmacological SIK inhibition also reduces glucose uptake in primary human adipocytes, suggesting SIK activity is required for proper glucose metabolism in these cells.

SIKs in Cancer

The role of SIKs in cancer is complex and highly context-dependent, with different isoforms exhibiting both tumor-suppressive and oncogenic functions.

Tumor Suppressive Roles

The LKB1-SIK axis is a key tumor-suppressive pathway, particularly in non-small-cell lung cancer (NSCLC). Inactivation of LKB1, a frequent event in NSCLC, leads to loss of SIK activity, aberrant CRTC activation, and subsequent tumor growth. Genetic loss of SIK1, and to a greater extent combined loss of SIK1 and SIK3, has been shown to accelerate tumor growth in mouse models of KRAS-driven lung cancer. In breast cancer, higher expression of SIK1 and SIK2 has been associated with a favorable prognosis.

Oncogenic Roles

In contrast, SIK2 and SIK3 are often considered tumor promoters. SIK2 is frequently overexpressed in high-grade serous ovarian cancer and its higher expression correlates with poorer survival. It plays a role in mitosis by localizing to the centrosome, and its inhibition can sensitize ovarian cancer cells to taxane-based chemotherapy. SIK2 also promotes metabolic reprogramming and can activate the PI3K/AKT/mTOR pathway to support cancer cell proliferation. SIK3 has also been linked to tumor promotion and chemoresistance in ovarian cancer.

SIKs and the

Technical Guide: The Impact of Sik-IN-1 on CREB-Regulated Transcription Coactivators (CRTCs)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of Salt-Inducible Kinase (SIK) inhibitors, exemplified by potent compounds such as HG-9-91-01, on the CREB-regulated transcription coactivator (CRTC) family of proteins. Salt-Inducible Kinases are key regulators of metabolic and inflammatory pathways, primarily through their phosphorylation and subsequent cytoplasmic sequestration of CRTCs. Inhibition of SIKs de-represses this signaling axis, leading to the nuclear translocation of CRTCs and activation of CREB-mediated gene transcription. This document details the underlying signaling pathways, presents quantitative data on inhibitor potency, outlines key experimental protocols for studying this interaction, and provides visual diagrams to illustrate these complex processes. This guide is intended for researchers, scientists, and drug development professionals working in fields such as immunology, metabolism, and oncology.

Introduction: The LKB1-SIK-CRTC Signaling Axis

The Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) subfamily, comprising three isoforms: SIK1, SIK2, and SIK3.[1][2] These kinases are crucial intermediaries that translate extracellular signals into transcriptional reprogramming.[3] A primary upstream activator of SIKs is the tumor suppressor kinase LKB1, which phosphorylates a conserved threonine residue in the activation loop of SIKs, rendering them catalytically active.[4][5]

Once activated, SIKs phosphorylate a range of substrates, most notably the CREB-Regulated Transcription Coactivators (CRTCs), which include CRTC1, CRTC2, and CRTC3.[3][6] CRTCs are powerful co-activators for the transcription factor CREB (cAMP Response Element-Binding protein). The regulatory mechanism hinges on the phosphorylation state of CRTCs. In a basal state, active SIKs phosphorylate CRTCs at conserved serine residues.[7][8] This phosphorylation event creates a binding site for 14-3-3 scaffold proteins, which sequester the CRTCs in the cytoplasm, thereby preventing them from accessing nuclear CREB and co-activating gene transcription.[3][9]

The inhibition of SIK activity, therefore, represents a critical control point. Small molecule inhibitors targeting the SIK family block the phosphorylation of CRTCs. This leads to their dephosphorylation, dissociation from 14-3-3 proteins, and subsequent translocation into the nucleus, where they bind to CREB and potently drive the expression of genes containing cAMP Response Elements (CREs) in their promoters.[7][8] This mechanism is central to various physiological processes, including the regulation of gluconeogenesis in the liver and the modulation of cytokine production in immune cells.[2][7]

Mechanism of Action of SIK Inhibition on CRTCs

The primary molecular effect of a SIK inhibitor (referred to herein as Sik-IN-1) is the direct competitive inhibition of ATP binding to the kinase domain of SIK1, SIK2, and SIK3. This abrogation of kinase activity initiates a downstream signaling cascade that culminates in the activation of CREB-mediated transcription.

  • Inhibition of SIKs : this compound binds to the active site of SIK isoforms, preventing the phosphorylation of their substrates.

  • CRTC Dephosphorylation : In the absence of SIK-mediated phosphorylation, cellular phosphatases act on CRTCs, removing the phosphate groups from key serine residues (e.g., Ser171 on CRTC2, Ser329 on CRTC3).[7][8][10]

  • Dissociation from 14-3-3 Proteins : The dephosphorylated state of CRTCs disrupts the binding motif for 14-3-3 proteins, leading to the dissociation of the CRTC/14-3-3 complex.[7]

  • Nuclear Translocation : Freed from their cytoplasmic anchor, CRTCs translocate into the nucleus.[3][7]

  • CREB Co-activation : In the nucleus, CRTCs bind to the bZIP domain of CREB, potently activating the transcription of CREB target genes, such as IL-10 in macrophages or gluconeogenic genes like PCK1 and G6PC in hepatocytes.[7][11]

SIK_CRTC_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LKB1 LKB1 SIK SIK (1/2/3) LKB1->SIK Activates CRTC CRTC SIK->CRTC P CRTC_P p-CRTC P1433 14-3-3 CRTC_P->P1433 CRTC_n CRTC CRTC->CRTC_n Translocation Sik_IN_1 This compound Sik_IN_1->SIK CREB CREB CRTC_n->CREB Co-activates TargetGenes Target Gene Transcription CREB->TargetGenes

Caption: SIK-CRTC signaling pathway and the effect of this compound.

Quantitative Data: Potency of SIK Inhibitors

The efficacy of SIK inhibitors is determined by their half-maximal inhibitory concentration (IC50) against the different SIK isoforms. Lower IC50 values indicate higher potency. The selectivity profile across the three isoforms can influence the compound's biological effects. Below is a summary of reported IC50 values for several well-characterized SIK inhibitors.

InhibitorSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Reference(s)
HG-9-91-01 0.926.69.6[3][12]
ARN-3236 21.63<16.63[12][13]
YKL-05-099 ~10~40~30[12]
YKL-06-061 6.561.7720.5[12][13]
GLPG3312 2.00.70.6[12][13]

Experimental Protocols

Elucidating the effect of this compound on CRTCs requires a series of biochemical and cell-based assays. The following sections provide detailed methodologies for key experiments.

In Vitro Kinase Assay for IC50 Determination

This assay quantifies the ability of an inhibitor to block the enzymatic activity of recombinant SIK protein.

Methodology:

  • Reagents : Recombinant human SIK1, SIK2, or SIK3 enzyme; a suitable peptide substrate (e.g., AMARA peptide); ATP; kinase assay buffer; serially diluted this compound; and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure : a. Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer. b. In a 384-well plate, add the SIK enzyme and the diluted inhibitor or vehicle (DMSO). Incubate for 15 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate for 1 hour at 30°C. e. Terminate the reaction and quantify the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol. This typically involves measuring luminescence.

  • Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis n1 Recombinant SIK Enzyme r1 Combine SIK + this compound n1->r1 n2 Serial Dilutions of this compound n2->r1 n3 Substrate + ATP Mixture r2 Add Substrate/ATP (Start Reaction) n3->r2 r1->r2 r3 Incubate (1 hr, 30°C) r2->r3 r4 Add Detection Reagent (Stop) r3->r4 r5 Measure Signal (Luminescence) r4->r5 a1 Plot Data & Fit Curve r5->a1 a2 Calculate IC50 a1->a2

Caption: Workflow for an in vitro kinase assay to determine IC50.
Western Blot for CRTC Phosphorylation

This assay directly visualizes the change in CRTC phosphorylation in cells treated with a SIK inhibitor.

Methodology:

  • Cell Culture and Treatment : Culture cells (e.g., RAW264.7 macrophages, HEK293T cells) to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

  • Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Normalize protein amounts for each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting : a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane overnight at 4°C with a primary antibody specific to a phosphorylated CRTC site (e.g., anti-phospho-CRTC3 Ser329). c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing : To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CRTC or a housekeeping protein like GAPDH or β-actin.

Western_Blot_Workflow s1 1. Cell Treatment (this compound vs Vehicle) s2 2. Cell Lysis s1->s2 s3 3. Protein Quantification s2->s3 s4 4. SDS-PAGE s3->s4 s5 5. Transfer to Membrane s4->s5 s6 6. Blocking s5->s6 s7 7. Primary Antibody Incubation (e.g., anti-pCRTC) s6->s7 s8 8. Secondary Antibody Incubation s7->s8 s9 9. ECL Detection & Imaging s8->s9

Caption: Experimental workflow for Western Blot analysis.
Co-Immunoprecipitation of CRTC and 14-3-3

This assay determines if SIK inhibition disrupts the physical interaction between phosphorylated CRTC and 14-3-3 proteins.

Methodology:

  • Cell Treatment and Lysis : Treat and harvest cells as described for Western blotting, but use a non-denaturing lysis buffer (e.g., Triton X-100 based) to preserve protein-protein interactions.

  • Immunoprecipitation : a. Pre-clear the cell lysates by incubating with Protein A/G agarose beads to reduce non-specific binding. b. Incubate the pre-cleared lysate with an antibody against total CRTC (or an appropriate tag if using overexpressed protein) overnight at 4°C. c. Add fresh Protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

  • Washing : Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an antibody against 14-3-3 proteins. A reduced amount of co-immunoprecipitated 14-3-3 in the this compound-treated sample indicates disruption of the interaction.[7]

CoIP_Workflow s1 1. Treat Cells & Lyse (Non-denaturing buffer) s2 2. Incubate Lysate with anti-CRTC Antibody s1->s2 s3 3. Add Protein A/G Beads (Capture complexes) s2->s3 s4 4. Pellet & Wash Beads s3->s4 s5 5. Elute Bound Proteins s4->s5 s6 6. Analyze by Western Blot (Probe for 14-3-3) s5->s6

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Conclusion

The inhibition of Salt-Inducible Kinases by small molecules represents a potent and direct mechanism for modulating the activity of CRTCs. By preventing the phosphorylation-dependent cytoplasmic sequestration of CRTCs, inhibitors like this compound effectively unleash the transcriptional co-activating potential of these proteins, leading to robust CREB-dependent gene expression. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate and characterize the impact of SIK inhibitors on this critical signaling pathway. Understanding this mechanism is vital for the development of novel therapeutics targeting a range of diseases, from chronic inflammatory disorders to metabolic syndrome and certain cancers.

References

Investigating the impact of Sik-IN-1 on class IIa histone deacetylases (HDACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the potent Salt-Inducible Kinase (SIK) inhibitor, Sik-IN-1, and its mechanistic impact on the function and regulation of class IIa histone deacetylases (HDACs). This document outlines the core signaling pathways, presents key quantitative data, and offers detailed experimental protocols for investigating this interaction in a research setting.

Introduction: The SIK-HDAC Axis

Histone deacetylases are a family of enzymes crucial for regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] They are categorized into four classes based on sequence homology.[2][3] Class IIa HDACs, comprising HDAC4, HDAC5, HDAC7, and HDAC9, are distinguished by their tissue-specific expression and their ability to shuttle between the nucleus and the cytoplasm.[2][4][5] This nucleocytoplasmic trafficking is a key regulatory mechanism for their function.

Unlike other HDACs, the enzymatic activity of class IIa members is intrinsically low.[6] Their primary role is to act as transcriptional corepressors by interacting with specific transcription factors, most notably the Myocyte Enhancer Factor-2 (MEF2) family.[4][5] This interaction represses the transcription of MEF2 target genes involved in various cellular processes, including muscle development and neuronal survival.[4][5][7]

The Salt-Inducible Kinases (SIKs), a subfamily of the AMP-activated protein kinase (AMPK) family consisting of SIK1, SIK2, and SIK3, are primary regulators of class IIa HDAC localization and function.[8][9][10] SIKs phosphorylate conserved serine residues within the N-terminal regulatory domains of class IIa HDACs.[5][8] This phosphorylation event creates a binding site for 14-3-3 chaperone proteins, which masks the nuclear localization signal and facilitates the export of the HDAC from the nucleus to the cytoplasm.[5] This sequestration relieves the repression of MEF2, allowing for gene expression to proceed.

This compound is a highly potent, small-molecule inhibitor of all three SIK isoforms.[11] By inhibiting SIK activity, this compound prevents the phosphorylation-dependent nuclear export of class IIa HDACs, thereby locking them in the nucleus and enhancing their repressive effect on target gene transcription. This guide explores the specifics of this mechanism and the experimental approaches used to validate it.

Mechanism of Action: this compound Modulates HDAC-Mediated Gene Repression

The primary mechanism by which this compound influences class IIa HDACs is through the direct inhibition of SIK family kinases. This action initiates a cascade of events that alters the subcellular localization of these HDACs and, consequently, their ability to repress transcription.

  • SIK Inhibition : this compound binds to the ATP-binding pocket of SIK1, SIK2, and SIK3, preventing them from phosphorylating their substrates.

  • HDAC Hypophosphorylation : In the absence of SIK activity, the key regulatory serine residues on class IIa HDACs (e.g., Ser246 on HDAC4, Ser259 on HDAC5, Ser155 on HDAC7) remain unphosphorylated.[8]

  • Blocked 14-3-3 Binding : Without the phosphate group, the 14-3-3 chaperone proteins cannot bind to the class IIa HDACs.[5]

  • Nuclear Accumulation : The inability to bind 14-3-3 proteins results in the unmasking of the nuclear localization signal and prevents nuclear export. This leads to the accumulation of class IIa HDACs within the nucleus.

  • Sustained Transcriptional Repression : The increased nuclear concentration of class IIa HDACs leads to enhanced association with MEF2 transcription factors on the promoters of target genes, resulting in sustained or increased transcriptional repression.[4][5]

The following diagram illustrates this signaling pathway.

Sik_IN_1_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK SIK1/2/3 ADP ADP SIK->ADP HDAC HDAC IIa SIK->HDAC Phosphorylates HDAC_P p-HDAC IIa HDAC_1433 p-HDAC IIa (14-3-3 Bound) HDAC_P->HDAC_1433 Binds HDAC_1433->HDAC Sik_IN_1 This compound Sik_IN_1->SIK Inhibits ATP ATP ATP->SIK Prot_1433 14-3-3 Protein Prot_1433->HDAC_P HDAC->HDAC_1433 MEF2 MEF2 HDAC->MEF2 Binds DNA MEF2 Target Gene MEF2->DNA Binds Promoter Repression Transcription Repressed DNA->Repression

Caption: Mechanism of this compound action on the SIK-HDAC IIa signaling axis.

Data Presentation: Quantitative Profile of this compound

The efficacy of this compound is defined by its high potency against SIK family kinases and its corresponding effects in cellular models.

Table 1: Biochemical Inhibitory Potency of this compound

Target Kinase IC₅₀ (nM)
SIK1 0.1
SIK2 0.4
SIK3 1.5

Data sourced from MedchemExpress.[11]

Table 2: Cellular Activity of this compound in Human Macrophages

Cellular Effect Potency Value (nM)
Inhibition of TNFα Release (IC₅₀) 0.5
Stimulation of LPS-induced IL-10 Release (EC₅₀) 4.0

Data sourced from MedchemExpress.[11]

Experimental Protocols

Validating the impact of this compound on class IIa HDACs requires a multi-faceted approach, combining biochemical and cellular assays. The following sections provide detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant SIK kinases.

Objective: To determine the IC₅₀ of this compound against SIK1, SIK2, and SIK3.

Materials:

  • Recombinant human SIK1, SIK2, SIK3 enzymes

  • Kinase substrate (e.g., Amara Peptide)

  • ATP

  • This compound (serial dilutions)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White 96-well assay plates

  • Plate reader capable of luminescence detection

Methodology:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and this compound (or vehicle control) to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • The luminescent signal is inversely correlated with kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Kinase_Assay_Workflow A 1. Prepare Reagents (SIK Enzyme, Substrate, ATP, this compound) B 2. Add Kinase, Substrate, and this compound to 96-well Plate A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate at 30°C C->D E 5. Stop Reaction & Add ADP-Glo™ Reagents D->E F 6. Measure Luminescence E->F G 7. Analyze Data & Calculate IC₅₀ F->G

Caption: Workflow for a biochemical kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that this compound engages its SIK targets within a cellular environment.

Objective: To demonstrate the binding of this compound to SIK proteins in intact cells.

Materials:

  • Cell line expressing endogenous SIKs (e.g., HEK293T)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer with protease/phosphatase inhibitors

  • Equipment for SDS-PAGE and Western blotting

  • Anti-SIK1, Anti-SIK2, and Anti-SIK3 antibodies

  • Thermal cycler or heating blocks

Methodology:

  • Culture cells to ~80% confluency.

  • Treat one set of cells with a saturating concentration of this compound and another with vehicle control for 1-2 hours.

  • Harvest and wash the cells, then resuspend them in lysis buffer.

  • Aliquot the cell lysates into PCR tubes.

  • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble, stable proteins.

  • Analyze the amount of soluble SIK protein in each sample by Western blot.

  • Binding of this compound will stabilize the SIK proteins, resulting in a higher melting temperature (i.e., more soluble protein remains at higher temperatures) compared to the vehicle-treated control.

CETSA_Workflow A 1. Treat Cells with this compound or Vehicle B 2. Harvest Cells and Lyse A->B C 3. Heat Lysate Aliquots across a Temperature Gradient B->C D 4. Centrifuge to Pellet Aggregates C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Analyze Soluble SIKs by Western Blot E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Immunofluorescence for HDAC Subcellular Localization

This method visually confirms the effect of this compound on the nuclear versus cytoplasmic localization of class IIa HDACs.

Objective: To visualize the subcellular localization of a class IIa HDAC (e.g., HDAC5) in response to this compound treatment.

Materials:

  • Cells grown on glass coverslips (e.g., U2OS)

  • This compound

  • Forskolin or other stimuli to induce HDAC nuclear export (positive control)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Bovine Serum Albumin (BSA) for blocking

  • Primary antibody against a class IIa HDAC (e.g., anti-HDAC5)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Methodology:

  • Seed cells on coverslips and allow them to adhere overnight.

  • Treat cells with vehicle, a positive control stimulus (e.g., Forskolin), or this compound for a designated time.

  • Fix the cells with 4% PFA.

  • Permeabilize the cell membranes with 0.25% Triton X-100.

  • Block non-specific antibody binding with a BSA solution.

  • Incubate with the primary anti-HDAC antibody.

  • Wash and incubate with the fluorescently-labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

  • Analyze the images to determine the ratio of nuclear to cytoplasmic fluorescence for the HDAC protein in each treatment condition. This compound treatment is expected to increase the nuclear localization of the HDAC.

IF_Workflow A 1. Seed Cells on Coverslips & Treat (Vehicle, Stimulus, this compound) B 2. Fix, Permeabilize, and Block Cells A->B C 3. Incubate with Primary Antibody (e.g., anti-HDAC5) B->C D 4. Incubate with Fluorescent Secondary Antibody C->D E 5. Counterstain Nuclei with DAPI D->E F 6. Mount and Image with Fluorescence Microscope E->F G 7. Quantify Nuclear vs. Cytoplasmic Fluorescence F->G

Caption: Workflow for Immunofluorescence Analysis of HDAC Localization.

Conclusion and Future Directions

This compound is a powerful chemical probe for dissecting the biological roles of the SIK-HDAC axis. By potently inhibiting SIK kinases, it effectively prevents the phosphorylation and subsequent nuclear export of class IIa HDACs. This leads to their accumulation in the nucleus and an enhancement of their transcriptional repressive functions. The experimental protocols detailed in this guide provide a robust framework for validating this mechanism of action, from direct biochemical inhibition to cellular target engagement and downstream functional consequences.

The ability to modulate the subcellular localization and activity of class IIa HDACs with small molecules like this compound has significant therapeutic potential. Dysregulation of this pathway has been implicated in various diseases, including cancer, cardiac hypertrophy, and inflammatory disorders.[8][12] Future research will likely focus on developing isoform-specific SIK inhibitors to achieve more targeted therapeutic effects and to further elucidate the distinct roles of SIK1, SIK2, and SIK3 in health and disease.

References

Preliminary Studies on SIK Inhibition in Novel Therapeutic Areas: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salt-Inducible Kinases (SIKs), a subfamily of the AMP-activated protein kinase (AMPK) family, have emerged as critical regulators of diverse physiological processes, including metabolic homeostasis, inflammation, and cell growth. The three isoforms—SIK1, SIK2, and SIK3—act as key signaling nodes that translate extracellular cues into transcriptional responses. Pharmacological inhibition of these kinases represents a promising therapeutic strategy for a range of diseases. This guide details the foundational signaling pathways governed by SIKs, summarizes the preclinical evidence for SIK inhibitors like Sik-IN-1 in novel therapeutic areas such as immunology and oncology, and provides detailed experimental protocols and quantitative data to support further research and development in this domain.

The Core SIK Signaling Pathway

Salt-Inducible Kinases are serine/threonine kinases that primarily function by phosphorylating and thereby inactivating two key classes of transcriptional cofactors: the CREB-Regulated Transcription Coactivators (CRTCs) and the Class IIa Histone Deacetylases (HDACs).

Activation and Inactivation:

  • Activation: SIKs are activated by the upstream kinase Liver Kinase B1 (LKB1), which phosphorylates a conserved threonine residue in their activation loop.

  • Inhibition: The activity of all SIK isoforms is inhibited by Protein Kinase A (PKA). Upstream signals that elevate intracellular cAMP levels activate PKA, which then phosphorylates SIKs. This phosphorylation event promotes the binding of 14-3-3 proteins, which sequesters the SIKs and blocks their access to substrates.

Downstream Effects: Under basal conditions, active SIKs phosphorylate CRTCs and Class IIa HDACs, leading to their binding by 14-3-3 proteins and subsequent retention in the cytoplasm. This prevents them from entering the nucleus and activating gene transcription. When SIKs are inhibited (e.g., by PKA activation or a small molecule inhibitor), CRTCs and HDACs are dephosphorylated, translocate to the nucleus, and co-activate transcription factors like CREB (cAMP Response Element-Binding protein) to modulate gene expression.

SIK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCRs (e.g., Prostaglandin Receptors) cAMP cAMP GPCR->cAMP activates PKA PKA cAMP->PKA activates SIK SIKs (SIK1, SIK2, SIK3) PKA->SIK inhibits (P) LKB1 LKB1 LKB1->SIK activates (P) pSIK_Substrate Phosphorylated CRTCs / Class IIa HDACs SIK->pSIK_Substrate Protein_1433 14-3-3 Proteins pSIK_Substrate->Protein_1433 binds SIK_Substrate CRTCs / Class IIa HDACs Protein_1433->SIK_Substrate sequesters in cytoplasm Sik_IN_1 This compound (Inhibitor) Sik_IN_1->SIK inhibits CREB CREB SIK_Substrate->CREB co-activates Gene Target Gene Transcription CREB->Gene activates

Caption: The core Salt-Inducible Kinase (SIK) signaling pathway.

Novel Therapeutic Areas for SIK Inhibition

The ability of SIK inhibitors to modulate fundamental cellular processes has opened avenues for therapeutic intervention in several diseases. The compound This compound is a potent pan-SIK inhibitor, demonstrating high efficacy against all three isoforms.[1] Its activity, along with that of other well-characterized inhibitors, highlights the therapeutic potential of this target class.

Immunology and Inflammatory Diseases

SIK inhibition has profound effects on the innate immune system, particularly on macrophage and dendritic cell function. SIKs act as a molecular switch that can reprogram myeloid cells from a pro-inflammatory to an anti-inflammatory phenotype.[2]

  • Mechanism: In activated myeloid cells, SIK inhibitors block the phosphorylation of CRTC3. Dephosphorylated CRTC3 translocates to the nucleus, where it enhances CREB-dependent transcription of the anti-inflammatory cytokine Interleukin-10 (IL-10).[3] Concurrently, SIK inhibition suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[4][5]

  • Therapeutic Potential: This dual action of boosting anti-inflammatory signals while suppressing pro-inflammatory ones makes SIK inhibitors highly attractive for treating immune-mediated inflammatory diseases.[4] Preclinical studies using inhibitors like YKL-05-099 have demonstrated efficacy in mouse models of colonic inflammation, supporting their potential use in conditions like Inflammatory Bowel Disease (IBD).[4]

Oncology

The role of SIKs in cancer is complex and isoform-specific. SIK1 often acts as a tumor suppressor, while SIK2 and SIK3 are frequently implicated in promoting cancer cell proliferation and survival.

  • SIK1 as a Tumor Suppressor: Reduced levels of SIK1 are associated with poor outcomes and metastasis in some cancers. SIK1 can link the tumor suppressor LKB1 to p53-dependent suppression of metastasis.

  • SIK2/SIK3 as Therapeutic Targets: SIK2 is overexpressed in approximately 30% of high-grade serous ovarian cancers.[6][7] The selective SIK2 inhibitor ARN-3236 has been shown to inhibit the growth of ovarian cancer cell lines and enhance their sensitivity to chemotherapy agents like paclitaxel.[6][7][8] In Acute Myeloid Leukemia (AML), SIK3 is required for the growth of cell lines overexpressing the transcription factor MEF2C; the SIK inhibitor YKL-05-099 suppresses MEF2C function and extends survival in animal models of AML.[9]

Metabolic Disorders

SIKs are key regulators of energy metabolism, particularly in the liver. They play a crucial role in suppressing hepatic gluconeogenesis (the production of glucose).

  • Mechanism: In the liver, SIKs phosphorylate and inhibit CRTC2, a key coactivator of CREB that drives the expression of gluconeogenic genes. By inhibiting SIKs, this suppression is lifted, which could be relevant in specific metabolic contexts.

  • Therapeutic Potential: While SIK inhibition can increase glucose production, its role in other metabolic tissues is also important. In skeletal muscle, knockout of SIK1 improves insulin sensitivity in obese mice, suggesting that muscle-specific SIK1 inhibition could be a therapeutic strategy for insulin resistance.

Quantitative Data on SIK Inhibitors

The development of potent and selective SIK inhibitors has enabled the validation of SIKs as therapeutic targets. The tables below summarize the inhibitory activity of several key compounds.

Table 1: In Vitro Potency (IC₅₀) of Representative SIK Inhibitors

Inhibitor SIK1 (nM) SIK2 (nM) SIK3 (nM) Primary Reference(s)
This compound 0.1 0.4 1.5 [1]
HG-9-91-01 0.92 6.6 9.6 [10][11][12][13]
YKL-05-099 ~10 ~40 ~30 [14][15][16]
ARN-3236 21.63 <1 6.63 [16][17]

| GLPG3312 | 2.0 | 0.7 | 0.6 |[13][18] |

Table 2: Cellular and In Vivo Activity of SIK Inhibitors

Inhibitor Model System Assay Finding Reference(s)
This compound Human Macrophages Cytokine Release Inhibits TNF-α release (IC₅₀ = 0.5 nM); Stimulates IL-10 release (EC₅₀ = 4 nM) [1]
ARN-3236 Ovarian Cancer Cell Lines Cell Growth Inhibited growth with IC₅₀ values of 0.8 to 2.6 µM [6][7]
ARN-3236 Ovarian Cancer Xenografts Chemosensitization Enhanced sensitivity to paclitaxel in vivo [6][7]
YKL-05-099 MLL-AF9 AML Mouse Model Survival Attenuated disease progression and extended animal survival [9]
YKL-05-099 Salt-Sensitive Mice Blood Pressure Attenuated salt-sensitive hypertension and prevented kidney damage [19]

| HG-9-91-01 | Bone Marrow-Derived DCs | Cytokine Production | Potentiated IL-10 production (EC₅₀ ~200 nM); suppressed TNF-α & IL-12p40 |[2][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings.

In Vitro Kinase Inhibition Assay (Generic)

This protocol is for determining the IC₅₀ value of a test compound against a SIK isoform.

  • Reaction Mixture: Prepare a reaction buffer containing recombinant SIK1, SIK2, or SIK3 enzyme, a suitable peptide substrate (e.g., AMARA peptide), and ATP.

  • Compound Preparation: Serially dilute the test compound (e.g., this compound) in DMSO to create a range of concentrations.

  • Incubation: Add the diluted compound to the reaction mixture and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is commonly done using an ADP-Glo™ Kinase Assay, which quantifies ADP production as a measure of kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Macrophage Cytokine Release Assay

This protocol measures the effect of SIK inhibition on cytokine production in primary human macrophages.

  • Cell Culture: Differentiate primary human monocytes into macrophages using M-CSF.

  • Treatment: Pre-treat the mature macrophages with the SIK inhibitor (e.g., this compound) for 2 hours.

  • Stimulation: Stimulate the cells with a TLR agonist such as Lipopolysaccharide (LPS, 100 ng/mL) for an additional 3-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-10) in the supernatant using an ELISA or a multiplex bead-based assay (e.g., Bio-Plex).[11]

  • Data Analysis: Calculate IC₅₀ (for inhibition of pro-inflammatory cytokines) or EC₅₀ (for stimulation of anti-inflammatory cytokines) values.

Macrophage_Assay_Workflow Start Isolate Primary Human Monocytes Differentiate Differentiate with M-CSF (7 days) Start->Differentiate Treat Pre-treat with SIK Inhibitor (2 hr) Differentiate->Treat Stimulate Stimulate with LPS (3-24 hr) Treat->Stimulate Collect Collect Supernatant Stimulate->Collect Analyze Quantify Cytokines (ELISA / Bio-Plex) Collect->Analyze End Calculate IC50 / EC50 Analyze->End

Caption: Workflow for macrophage cytokine release assay.
Ovarian Cancer Cell Viability Assay

This protocol assesses the effect of a SIK inhibitor on the growth of cancer cells.[8]

  • Cell Plating: Seed ovarian cancer cells (e.g., SKOv3) in 96-well plates at a density of 8,000 cells/well.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of the SIK inhibitor (e.g., ARN-3236) or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Viability Measurement: Assess cell viability using a Sulforhodamine B (SRB) assay or a similar method that measures total protein content as an indicator of cell mass.

  • Data Analysis: Normalize the results to the DMSO control and plot cell viability against inhibitor concentration to determine the IC₅₀ for growth inhibition.

In Vivo Chemosensitization Xenograft Model

This protocol evaluates if a SIK inhibitor can enhance the efficacy of a standard chemotherapy agent in a mouse model.[8]

  • Tumor Inoculation: Inoculate immunodeficient mice (e.g., nu/nu mice) intraperitoneally with human ovarian cancer cells (e.g., SKOv3ip).

  • Treatment Groups: Once tumors are established, randomize mice into treatment groups: (1) Vehicle control, (2) SIK inhibitor alone (e.g., ARN-3236), (3) Chemotherapy alone (e.g., paclitaxel), and (4) Combination of SIK inhibitor and chemotherapy.

  • Dosing: Administer drugs according to a predefined schedule (e.g., daily oral gavage for the SIK inhibitor, weekly intraperitoneal injection for paclitaxel).

  • Monitoring: Monitor animal health and tumor burden. For intraperitoneal models, this is often assessed by measuring abdominal girth and overall survival.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and harvest the tumors. Weigh the tumors to quantify the treatment effect.

  • Statistical Analysis: Compare tumor weights and survival curves between the treatment groups to determine if the combination therapy is significantly more effective than either single agent.

Xenograft_Workflow cluster_groups Start Inoculate Mice with Cancer Cells (e.g., SKOv3ip) Tumor Allow Tumors to Establish Start->Tumor Randomize Randomize into 4 Treatment Groups Tumor->Randomize G1 Vehicle G2 SIK Inhibitor G3 Chemotherapy G4 Combination Treat Administer Treatment (e.g., 4 weeks) G1->Treat G2->Treat G3->Treat G4->Treat Monitor Monitor Tumor Burden & Animal Health Treat->Monitor Endpoint Endpoint: Sacrifice, Harvest & Weigh Tumors Monitor->Endpoint Analyze Statistical Analysis of Tumor Weight & Survival Endpoint->Analyze

Caption: Workflow for an in vivo chemosensitization study.

Conclusion and Future Directions

The preliminary studies on SIK inhibitors, including potent compounds like this compound, have established the SIK family as a compelling class of therapeutic targets. The ability to modulate fundamental pathways in immunology, oncology, and metabolism provides a strong rationale for their continued development. Future research should focus on isoform-selective inhibitors to dissect the specific roles of SIK1, SIK2, and SIK3 in different disease contexts and to potentially minimize off-target effects. Translating the promising preclinical data into clinical applications will require rigorous investigation into the safety, pharmacokinetics, and efficacy of these compounds in human patients.

References

The Potential of Sik-IN-1 in Neuroinflammatory Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of debilitating neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3, have emerged as key regulators of the inflammatory response. Sik-IN-1, a potent pan-SIK inhibitor, has demonstrated significant potential in modulating inflammatory signaling pathways. This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic application of this compound in neuroinflammatory disorders, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor with high potency against all three SIK isoforms.[1][2] SIKs are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating the activity of transcription factors and coactivators, thereby controlling the expression of genes involved in inflammation and metabolism.

The primary mechanism by which SIK inhibitors, including this compound, exert their anti-inflammatory effects is through the modulation of the CREB-regulated transcription coactivator (CRTC) family of proteins. In a resting state, SIKs phosphorylate CRTCs, leading to their sequestration in the cytoplasm. Upon inhibition of SIKs, dephosphorylated CRTCs translocate to the nucleus, where they bind to the transcription factor CREB (cAMP response element-binding protein) and drive the expression of anti-inflammatory genes, most notably Interleukin-10 (IL-10). Concurrently, SIK inhibition can also suppress the activity of the pro-inflammatory transcription factor NF-κB.

Quantitative Data on this compound and other SIK Inhibitors

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies, demonstrating the potency and efficacy of this compound and other relevant SIK inhibitors in modulating inflammatory responses.

Table 1: In Vitro Inhibitory Activity of this compound [1][2]

TargetIC50 (nM)Assay Conditions
SIK10.1Kinase activity assay
SIK20.4Kinase activity assay
SIK31.5Kinase activity assay
TNFα release0.5LPS-stimulated human macrophages

Table 2: In Vitro Effect of this compound on Cytokine Production [1][2]

CytokineEC50 (nM)Cell TypeStimulant
IL-10 release4Human macrophagesLPS

Table 3: Preclinical Efficacy of the SIK Inhibitor HG-9-91-01 in a Mouse Model of Sepsis-Associated Cognitive Dysfunction [3]

ParameterLPS GroupHG-9-91-01 GroupP-value
Hippocampal NR1 protein expressionDownregulatedUpregulated<0.05
Hippocampal NR2A protein expressionDownregulatedUpregulated<0.05
Hippocampal NR2B protein expressionDownregulatedUpregulated<0.05
Hippocampal IGF-1 protein expressionDownregulatedUpregulated<0.05
Hippocampal p-CRTC1 protein expressionUpregulatedDownregulated<0.05
Hippocampal IL-1β mRNA levelIncreasedDecreased<0.05
Hippocampal TNF-α mRNA levelIncreasedDecreased<0.05
Hippocampal IL-6 mRNA levelIncreasedDecreased<0.05

Signaling Pathways Modulated by this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound in the context of neuroinflammation.

SIK_Inhibition_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates SIK SIK pCRTC p-CRTC SIK->pCRTC Phosphorylates CRTC CRTC pCRTC->CRTC Dephosphorylates CREB CREB CRTC->CREB Binds IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_nuc NF-κB NFkB_p65_p50->NFkB_nuc Translocates Sik_IN_1 This compound Sik_IN_1->SIK Inhibits IL10_gene IL-10 Gene CREB->IL10_gene Activates Transcription TNFa_gene TNF-α Gene NFkB_nuc->TNFa_gene Activates Transcription

This compound's dual mechanism of promoting anti-inflammatory and suppressing pro-inflammatory pathways.

SIK_Inhibition_Experimental_Workflow cluster_in_vitro In Vitro Model cluster_in_vivo In Vivo Model (Sepsis-Associated Cognitive Dysfunction) macrophages Human Macrophages lps_stimulation LPS Stimulation macrophages->lps_stimulation sik_in_1_treatment This compound Treatment lps_stimulation->sik_in_1_treatment cytokine_analysis Cytokine Analysis (ELISA) sik_in_1_treatment->cytokine_analysis mice C57BL/6 Mice lps_injection LPS Injection mice->lps_injection hg_treatment HG-9-91-01 Treatment lps_injection->hg_treatment behavioral_tests Morris Water Maze hg_treatment->behavioral_tests tissue_collection Hippocampal Tissue Collection behavioral_tests->tissue_collection protein_analysis Western Blot (NR1, NR2A, NR2B, IGF-1, p-CRTC1) tissue_collection->protein_analysis mrna_analysis qPCR (IL-1β, TNF-α, IL-6) tissue_collection->mrna_analysis

Experimental workflow for evaluating SIK inhibitors in neuroinflammation models.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cytokine Release Assay in Human Macrophages
  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and differentiated into macrophages by culturing in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and M-CSF for 7 days.

  • Treatment: Differentiated macrophages are pre-treated with varying concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: Cells are then stimulated with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: Supernatants are collected, and the concentrations of TNFα and IL-10 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: IC50 and EC50 values are calculated from the dose-response curves using non-linear regression analysis.

In Vivo Murine Model of Sepsis-Associated Cognitive Dysfunction[3]
  • Animals: Adult male C57BL/6 mice are used for the study.

  • Sepsis Induction: Sepsis is induced by a single intraperitoneal (i.p.) injection of LPS (8 mg/kg). Control mice receive an equivalent volume of sterile saline.

  • Drug Administration: The SIK inhibitor HG-9-91-01 (10 mg/kg) or vehicle is administered intraperitoneally once daily from day 3 to day 6 post-LPS injection.

  • Behavioral Testing (Morris Water Maze): From day 7 to day 11 post-LPS injection, cognitive function is assessed using the Morris water maze test to evaluate spatial learning and memory.

  • Tissue Collection and Processing: Following behavioral testing, mice are euthanized, and hippocampal tissues are rapidly dissected and stored at -80°C for subsequent analysis.

  • Western Blotting: Hippocampal lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against NR1, NR2A, NR2B, IGF-1, and phosphorylated CRTC1. Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence detection system.

  • Quantitative Real-Time PCR (qPCR): Total RNA is extracted from hippocampal tissue, and cDNA is synthesized. qPCR is performed using specific primers for IL-1β, TNF-α, and IL-6 to quantify their mRNA expression levels.

Potential Applications and Future Directions

The potent anti-inflammatory properties of this compound, demonstrated by its ability to suppress pro-inflammatory cytokine production and enhance the release of the anti-inflammatory cytokine IL-10, position it as a promising therapeutic candidate for a variety of neuroinflammatory disorders. The preclinical data from studies using the pan-SIK inhibitor HG-9-91-01 in a model of sepsis-associated cognitive dysfunction further strengthens this potential by showing beneficial effects on both neuroinflammation and synaptic protein expression in the hippocampus.[3]

Future research should focus on evaluating the efficacy of this compound in more specific and chronic models of neurodegenerative diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, and transgenic mouse models of Alzheimer's and Parkinson's disease. Investigating the blood-brain barrier permeability of this compound will also be a critical step in its development as a CNS therapeutic. Furthermore, elucidating the specific roles of each SIK isoform in different neuronal and glial cell types will be crucial for developing more targeted and effective therapies with fewer potential side effects.

Conclusion

This compound represents a promising pharmacological tool and a potential therapeutic lead for the treatment of neuroinflammatory disorders. Its well-defined mechanism of action, centered on the modulation of the SIK-CRTC-CREB signaling axis, provides a strong rationale for its further investigation. The quantitative data presented in this guide highlight its potency and efficacy in preclinical models. The detailed experimental protocols offer a foundation for researchers to further explore the therapeutic potential of this compound and other SIK inhibitors in the challenging field of neuroinflammation.

References

An In-depth Technical Guide to Sik-IN-1: A Potent Modulator of Salt-Inducible Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sik-IN-1 is a potent and selective small molecule inhibitor of the Salt-Inducible Kinase (SIK) family, which comprises SIK1, SIK2, and SIK3. These serine/threonine kinases are key regulators of various physiological processes, including inflammation, metabolism, and cellular proliferation. As members of the AMP-activated protein kinase (AMPK) family, SIKs act as crucial signaling nodes, translating upstream signals into downstream transcriptional and metabolic responses. This compound, through its ATP-competitive mechanism of action, offers a powerful tool for elucidating the multifaceted roles of SIKs and presents a promising scaffold for the development of novel therapeutics targeting a range of diseases, from inflammatory disorders to cancer. This technical guide provides a comprehensive overview of the structural and functional properties of this compound, including its inhibitory activity, mechanism of action, and effects on key signaling pathways, supplemented with detailed experimental protocols and data visualizations to facilitate its application in research and drug discovery.

Structural and Physicochemical Properties

This compound is a pyrimidine-5-carboxamide derivative with the following properties:

PropertyValue
Chemical Formula C₂₃H₂₄N₆OS
Molecular Weight 432.54 g/mol
CAS Number 3033846-29-3
Appearance Light yellow to green-yellow solid

Quantitative Data: Potency and Functional Activity

This compound demonstrates potent inhibitory activity against all three SIK isoforms and modulates cytokine production in macrophages. The following tables summarize the key quantitative data for this compound and provide a comparative reference with other well-characterized SIK inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound against SIK Isoforms

TargetIC₅₀ (nM)
SIK10.1
SIK20.4
SIK31.5

Table 2: Functional Activity of this compound in Human Macrophages

Functional ReadoutParameterValue (nM)
TNFα Release Inhibition (LPS-induced)IC₅₀0.5
IL-10 Release Stimulation (LPS-induced)EC₅₀4

Table 3: Comparative In Vitro Potency of Select SIK Inhibitors

InhibitorSIK1 IC₅₀ (nM)SIK2 IC₅₀ (nM)SIK3 IC₅₀ (nM)Reference
This compound 0.10.41.5
HG-9-91-010.926.69.6
YKL-05-099~10~40~30
GLPG33122.00.70.6

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of SIK kinases. This prevents the phosphorylation of downstream substrates, thereby modulating their activity and subcellular localization.

Upstream Regulation of SIKs

The primary upstream activator of SIKs is the tumor suppressor kinase LKB1, which phosphorylates a conserved threonine residue in the activation loop of SIKs, leading to their activation.

Downstream Signaling Mediated by SIKs

Once activated, SIKs phosphorylate a range of downstream targets, most notably the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). Phosphorylation by SIKs leads to the cytoplasmic sequestration of these transcriptional regulators via their interaction with 14-3-3 proteins, thereby inhibiting their nuclear function.

By inhibiting SIKs, this compound prevents the phosphorylation of CRTCs and Class IIa HDACs, allowing them to translocate to the nucleus and activate the transcription of their target genes. This mechanism underlies the observed immunomodulatory effects of this compound, including the suppression of pro-inflammatory cytokines (e.g., TNFα) and the induction of the anti-inflammatory cytokine IL-10.

SIK_Signaling_Pathway cluster_upstream Upstream Activation cluster_sik SIK Kinase cluster_inhibitor Inhibition cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Phosphorylates (Activates) CRTCs CRTCs SIK->CRTCs Phosphorylates (Inhibits Nuclear Translocation) HDACs Class IIa HDACs SIK->HDACs Phosphorylates (Inhibits Nuclear Translocation) Sik_IN_1 This compound Sik_IN_1->SIK Inhibits Gene_Expression Altered Gene Expression CRTCs->Gene_Expression HDACs->Gene_Expression Inflammation Modulation of Inflammation Gene_Expression->Inflammation

Caption: Simplified SIK signaling pathway and the mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the characterization of this compound.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for measuring the inhibitory activity of this compound against SIK1, SIK2, and SIK3.

Materials:

  • Recombinant human SIK1, SIK2, or SIK3 enzyme

  • This compound (or other test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate peptide (e.g., AMARA peptide)

Methodological & Application

Application Notes and Protocols for Sik-IN-1 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro potency and selectivity of Sik-IN-1, a potent inhibitor of Salt-Inducible Kinases (SIKs). The provided methodologies are intended to guide researchers in setting up and executing robust kinase assays to characterize this compound and other SIK inhibitors.

Introduction to this compound and SIKs

Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising three isoforms: SIK1, SIK2, and SIK3.[1] They are members of the AMP-activated protein kinase (AMPK) family and are key regulators of various physiological processes, including metabolism, inflammation, and cell growth.[1][2] The dysregulation of SIKs has been implicated in several diseases, making them attractive therapeutic targets.[1] this compound is a potent pan-SIK inhibitor with nanomolar efficacy against all three SIK isoforms.[3][4]

Principle of the In Vitro Kinase Assay

The in vitro kinase assay for this compound is designed to measure its ability to inhibit the enzymatic activity of SIK isoforms. This is typically achieved by quantifying the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor. The potency of the inhibitor is determined by calculating its half-maximal inhibitory concentration (IC50). A common method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction as a direct indicator of kinase activity.

Data Presentation: Inhibitory Activity of SIK Inhibitors

The following table summarizes the in vitro inhibitory activity of this compound and other known SIK inhibitors against the three SIK isoforms. This data is crucial for comparing the potency and selectivity of different compounds.

InhibitorSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Reference
This compound 0.1 0.4 1.5 [3][4]
HG-9-91-010.926.69.6[5][6]
YKL-05-099~10~40~30[5]
YKL-06-0616.561.7720.5
GLPG33122.00.70.6
ARN-323621.63<16.63
Bosutinib<3<318

Signaling Pathway

The activity of SIK1 is regulated by upstream kinases, and it, in turn, phosphorylates downstream substrates to control various cellular processes. The following diagram illustrates the core SIK1 signaling pathway.

SIK1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Substrates cluster_responses Cellular Responses LKB1 LKB1 SIK1 SIK1 LKB1->SIK1 Activates (p-Thr182) PKA PKA PKA->SIK1 Inhibits (p-Ser577) CaMK CaMK CaMK->SIK1 Activates (p-Thr322) HDACs Class IIa HDACs (HDAC4, HDAC5) SIK1->HDACs Phosphorylates & Inhibits CRTCs CRTCs (CRTC1, CRTC2, CRTC3) SIK1->CRTCs Phosphorylates & Inhibits GeneExpression Altered Gene Expression HDACs->GeneExpression Regulates CRTCs->GeneExpression Regulates Metabolism Metabolic Regulation GeneExpression->Metabolism Inflammation Inflammatory Response GeneExpression->Inflammation

Caption: SIK1 Signaling Pathway

Experimental Protocols

In Vitro Kinase Assay Using ADP-Glo™ Technology

This protocol is adapted from commercially available SIK1 kinase assay kits and is suitable for determining the IC50 value of this compound.

Materials:

  • Recombinant SIK1, SIK2, or SIK3 enzyme

  • Kinase substrate (e.g., a generic peptide substrate like AMARA)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • This compound (or other test inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis ReagentPrep Prepare Kinase Buffer, ATP, and Substrate AddEnzyme Add SIK Enzyme to the Plate ReagentPrep->AddEnzyme InhibitorPrep Prepare Serial Dilutions of this compound in DMSO AddInhibitor Add this compound Dilutions to Assay Plate InhibitorPrep->AddInhibitor AddInhibitor->AddEnzyme StartReaction Initiate Reaction by Adding ATP/Substrate Mix AddEnzyme->StartReaction IncubateReaction Incubate at 30°C StartReaction->IncubateReaction StopReaction Stop Reaction and Deplete Remaining ATP with ADP-Glo™ Reagent IncubateReaction->StopReaction IncubateDetection1 Incubate at Room Temp StopReaction->IncubateDetection1 AddDetectionReagent Add Kinase Detection Reagent to Convert ADP to ATP IncubateDetection1->AddDetectionReagent GenerateSignal Luciferase/Luciferin Reaction Generates Luminescence AddDetectionReagent->GenerateSignal IncubateDetection2 Incubate at Room Temp GenerateSignal->IncubateDetection2 ReadPlate Measure Luminescence with a Plate Reader IncubateDetection2->ReadPlate CalculateIC50 Plot % Inhibition vs. log[Inhibitor] and Calculate IC50 ReadPlate->CalculateIC50

Caption: In Vitro Kinase Assay Workflow

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase assay buffer.

    • Prepare a 2X substrate/ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for the specific SIK isoform.

    • Prepare a 2X solution of the SIK enzyme in the kinase assay buffer.

  • Inhibitor Preparation:

    • Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration would be 1000X the highest final assay concentration.

    • Further dilute the inhibitor in the kinase assay buffer to create a 4X working stock.

  • Assay Plate Setup:

    • Add 5 µL of the 4X this compound dilutions to the appropriate wells of a 384-well plate.

    • For positive control wells (no inhibitor), add 5 µL of assay buffer with DMSO.

    • For negative control wells (no enzyme), add 5 µL of assay buffer with DMSO.

  • Kinase Reaction:

    • Add 10 µL of the 2X SIK enzyme solution to all wells except the negative controls. Add 10 µL of assay buffer to the negative control wells.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 20 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™):

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The percentage of inhibition is calculated relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

FRET-Based Kinase Binding Assay (Alternative Method)

An alternative to activity-based assays is a binding assay, such as the LanthaScreen® Eu Kinase Binding Assay. This method measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by an inhibitor.

Principle: This assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket. When an inhibitor like this compound displaces the tracer, the FRET signal is lost.

Brief Protocol:

  • Prepare serial dilutions of this compound.

  • In a 384-well plate, add the inhibitor dilutions.

  • Add a pre-mixed solution of the SIK kinase and the Eu-labeled antibody.

  • Add the Alexa Fluor® 647-labeled tracer.

  • Incubate at room temperature for 60 minutes.

  • Read the plate on a FRET-capable plate reader, measuring the emission at two wavelengths (e.g., for the donor and acceptor fluorophores).

  • Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50.

Conclusion

The provided protocols and data offer a comprehensive guide for the in vitro characterization of this compound and other SIK inhibitors. The ADP-Glo™ assay is a robust method for determining the enzymatic inhibition, while the FRET-based binding assay provides a valuable orthogonal approach. Accurate determination of IC50 values and selectivity profiles is essential for the development of novel therapeutics targeting the SIK family of kinases.

References

Application Notes and Protocols: Preparing Sik-IN-1 Stock Solutions and Working Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sik-IN-1 is a potent and selective inhibitor of Salt-Inducible Kinases (SIK), which are members of the AMP-activated protein kinase (AMPK) family.[1][2] It effectively inhibits SIK1, SIK2, and SIK3 isoforms with high efficacy, making it a valuable tool for studying their roles in various physiological and pathological processes, including inflammation and metabolism.[3][4][5][6] Proper preparation of stock solutions and accurate dilution to working concentrations are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and use of this compound in research settings.

Physicochemical and Biological Properties

This compound's properties are summarized below, providing essential information for its handling and use in experimental design.

PropertyValueReference
IUPAC Name (S)-4-(4-((1-(3-fluorophenyl)ethyl)amino)thieno[3,2-d]pyrimidin-2-yl)morpholineN/A
Molecular Formula C₂₃H₂₄N₆OS[3]
Molecular Weight 432.54 g/mol [3][4]
CAS Number 3033846-29-3[3][4]
Appearance Crystalline solidN/A
Solubility DMSO: 100 mg/mL (231.19 mM)[3][4]
Inhibitory Activity SIK1 (IC₅₀): 0.1 nMSIK2 (IC₅₀): 0.4 nMSIK3 (IC₅₀): 1.5 nM[3][4][5][6]
Biological Activity Inhibits TNFα release (IC₅₀): 0.5 nMStimulates IL-10 release (EC₅₀): 4 nM[3][5][6]

Signaling Pathway

This compound exerts its effects by inhibiting SIK kinases, which are key regulators in cellular signaling. The upstream kinase LKB1 phosphorylates and activates SIKs.[1][2][7] Activated SIKs, in turn, phosphorylate and inactivate transcriptional co-activators such as CRTCs (CREB-regulated transcription coactivators), preventing them from entering the nucleus and activating gene transcription.[1][8][9] By inhibiting SIKs, this compound allows for the dephosphorylation and nuclear translocation of CRTCs, leading to the expression of target genes involved in processes like inflammation and gluconeogenesis.

SIK_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effect LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates (P) CRTC CRTC Active SIK->CRTC Inactivates (P) Sik_IN_1 This compound Sik_IN_1->SIK CRTC_p CRTC (p) Inactive CRTC_p->CRTC Dephosphorylation Nucleus Nucleus CRTC->Nucleus Translocates Gene Gene Expression (e.g., IL-10) Nucleus->Gene Activates Sik_IN_1_Workflow Compound Receive this compound (Solid Powder) Weigh Weigh Powder (e.g., 1 mg) Compound->Weigh Add_DMSO Add Anhydrous DMSO (e.g., 231.2 µL) Weigh->Add_DMSO Dissolve Vortex / Sonicate to Dissolve Add_DMSO->Dissolve Stock 10 mM Primary Stock Dissolve->Stock Aliquot Aliquot into Single-Use Tubes Stock->Aliquot Store Store at -20°C / -80°C Aliquot->Store Thaw Thaw One Aliquot Store->Thaw For Experiment Dilute_Intermediate Prepare Intermediate Stock (e.g., 100 µM) Thaw->Dilute_Intermediate Dilute_Final Prepare Final Working Solution (e.g., 100 nM) Dilute_Intermediate->Dilute_Final Experiment Add to Experiment (e.g., Cell Culture) Dilute_Final->Experiment

References

Application Notes and Protocols for Sik-IN-1 Treatment in Primary Macrophage Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the treatment of primary macrophage cultures with Sik-IN-1, a potent inhibitor of Salt-Inducible Kinases (SIKs). The following sections outline the necessary reagents, step-by-step procedures for cell culture, inhibitor treatment, and subsequent analysis of cellular responses. Additionally, quantitative data on this compound activity is presented, along with diagrams illustrating the experimental workflow and the targeted signaling pathway.

Introduction

Salt-Inducible Kinases (SIKs) are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating inflammatory responses in macrophages. Inhibition of SIKs has been shown to modulate macrophage polarization, leading to an anti-inflammatory phenotype characterized by decreased production of pro-inflammatory cytokines and increased secretion of the anti-inflammatory cytokine IL-10. This compound is a specific inhibitor of SIKs, making it a valuable tool for studying macrophage function and for potential therapeutic development in inflammatory diseases.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound in human macrophages. This data is essential for designing dose-response experiments.

ParameterValueCell TypeSource
IC50 (SIK1) 0.1 nMHuman Macrophages[1]
IC50 (SIK2) 0.4 nMHuman Macrophages[1]
IC50 (SIK3) 1.5 nMHuman Macrophages[1]
IC50 (TNF-α release) 0.5 nMHuman Macrophages[1]
EC50 (LPS-induced IL-10 release) 4 nMHuman Macrophages[1]

Experimental Protocols

Preparation of Primary Macrophages

This protocol describes the isolation and culture of human primary macrophages from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human M-CSF (Macrophage Colony-Stimulating Factor)

  • PBS (Phosphate-Buffered Saline)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.

  • Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's instructions.

  • Wash the enriched monocytes with PBS and resuspend in complete culture medium (DMEM/RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) supplemented with 50 ng/mL of human M-CSF.

  • Seed the cells in 6-well or 12-well tissue culture plates at a density of 1 x 10^6 cells/mL.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 6-7 days to allow for differentiation into macrophages. Replace the culture medium every 2-3 days with fresh medium containing M-CSF.

This compound Treatment Protocol

This protocol outlines the procedure for treating primary macrophages with this compound.

Materials:

  • Differentiated primary macrophages in culture plates

  • This compound (stock solution in DMSO)

  • Complete culture medium

  • Lipopolysaccharide (LPS) or other stimuli (e.g., Pam3CSK4, LTA)

  • DMSO (vehicle control)

Procedure:

  • On the day of the experiment, remove the culture medium from the differentiated macrophages and replace it with fresh, pre-warmed complete culture medium.

  • Prepare working solutions of this compound in complete culture medium from a concentrated stock solution in DMSO. A dose-response range of 0.1 nM to 1000 nM is recommended based on the known IC50 and EC50 values.

  • Add the desired concentrations of this compound to the macrophage cultures. For the vehicle control, add an equivalent volume of DMSO.

  • Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.

  • Following pre-incubation, stimulate the macrophages with an inflammatory agent such as LPS (100 ng/mL).

  • Incubate the cells for the desired period, depending on the downstream application (e.g., 4-24 hours for cytokine analysis).

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound on primary macrophages.

Materials:

  • This compound treated macrophages in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • After the desired incubation period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add 100 µL of the solubilization solution to each well.

  • Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cytokine Measurement (ELISA)

This protocol describes the quantification of cytokine levels in the culture supernatant.

Materials:

  • Culture supernatants from this compound treated and control macrophages

  • ELISA kits for TNF-α, IL-6, IL-12, and IL-10

  • Microplate reader

Procedure:

  • Collect the culture supernatants from the treated and control wells.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA for the cytokines of interest (TNF-α, IL-6, IL-12, IL-10) according to the manufacturer's instructions provided with the kit.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_analysis Downstream Analysis pbmc Isolate PBMCs mono Enrich Monocytes pbmc->mono diff Differentiate to Macrophages (6-7 days with M-CSF) mono->diff pretreat Pre-treat with this compound (1 hour) diff->pretreat stim Stimulate with LPS (e.g., 100 ng/mL) pretreat->stim viability Cell Viability (MTT Assay) stim->viability cytokine Cytokine Measurement (ELISA) stim->cytokine other Other Assays (e.g., qPCR, Western Blot) stim->other sik_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 SIK SIK TLR4->SIK activates LPS LPS LPS->TLR4 activates CRTC3 CRTC3 SIK->CRTC3 phosphorylates HDAC HDACs SIK->HDAC phosphorylates SikIN1 This compound SikIN1->SIK inhibits pCRTC3 p-CRTC3 CRTC3->pCRTC3 CREB CREB CRTC3->CREB co-activates pHDAC p-HDACs HDAC->pHDAC Gene_pro Pro-inflammatory Genes (TNF-α, IL-6, IL-12) pHDAC->Gene_pro de-represses transcription Gene_anti Anti-inflammatory Genes (IL-10) CREB->Gene_anti promotes transcription

References

Application Notes and Protocols for Measuring Sik-IN-1 Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the cellular activity of Sik-IN--1, a potent inhibitor of Salt-Inducible Kinases (SIKs). The following assays are designed to assess the downstream consequences of SIK inhibition in relevant cellular contexts.

Introduction to Salt-Inducible Kinases (SIKs)

Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising SIK1, SIK2, and SIK3, that belong to the AMP-activated protein kinase (AMPK) family. SIKs are key regulators of various physiological processes, including metabolism, inflammation, and cell growth. They are activated by upstream kinases such as Liver Kinase B1 (LKB1) and are involved in multiple signaling pathways. Dysregulation of SIK activity has been implicated in several diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.

Sik-IN-1 is a chemical probe that can be used to study the biological functions of SIKs. The assays described below provide robust methods to quantify the efficacy and potency of this compound in a cellular setting.

Key Cell-Based Assays to Measure this compound Activity

Two primary cell-based assays are recommended to measure the downstream effects of SIK inhibition by this compound:

  • CRTC3 Nuclear Translocation Assay: This assay measures the ability of this compound to induce the translocation of the CREB-regulated transcription coactivator 3 (CRTC3) from the cytoplasm to the nucleus. In resting cells, SIKs phosphorylate CRTC3, leading to its sequestration in the cytoplasm. Inhibition of SIKs by this compound prevents CRTC3 phosphorylation, allowing it to move into the nucleus and activate CREB-dependent gene transcription.

  • Cytokine Modulation Assay: This assay quantifies the effect of this compound on the production of inflammatory cytokines in immune cells. SIK inhibition is known to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in response to stimuli such as lipopolysaccharide (LPS).

Quantitative Data Summary

The following table summarizes the inhibitory activity of various SIK inhibitors in different assays. This data can be used as a reference for expected potencies.

CompoundTarget(s)Assay TypeCell LineIC50 / KiReference
HG-9-91-01 SIK1, SIK2, SIK3Kinase Assay-0.92 nM (SIK1), 6.6 nM (SIK2), 9.6 nM (SIK3)
YKL-05-099 SIK1, SIK2, SIK3Kinase Assay-~10 nM (SIK1), 40 nM (SIK2), ~30 nM (SIK3)
JRD-SIK1/2i-3 SIK1, SIK2CRTC3 TranslocationTHP-1Low µM range
JRD-SIK1/2i-4 SIK1, SIK2CRTC3 TranslocationTHP-1Low µM range
JRD-SIK1/2i-4 SIK1, SIK2TNF-α SuppressionHuman Macrophages0.11 µM
MRT67307 SIKsCREB-luciferaseRAW264.7-
MRT199665 SIKsCREB-luciferaseRAW264.7-

Experimental Protocols

CRTC3 Nuclear Translocation Assay

This protocol describes how to measure the nuclear translocation of CRTC3 in response to this compound treatment using immunofluorescence microscopy.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Rabbit anti-CRTC3

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • High-content imaging system or fluorescence microscope

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Seed cells into 96-well imaging plates at a density of 5 x 10^4 cells/well.

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute this compound to the desired concentrations in culture medium. It is recommended to perform a dose-response curve (e.g., 0.01 µM to 10 µM).

    • Remove the PMA-containing medium and add the medium with this compound or vehicle control (DMSO) to the cells.

    • Incubate for 1-2 hours at 37°C.

  • Immunofluorescence Staining:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific binding with 5% BSA in PBS for 1 hour.

    • Incubate the cells with the primary anti-CRTC3 antibody (diluted in 5% BSA) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the nuclear translocation of CRTC3 by measuring the fluorescence intensity of the CRTC3 signal in the nucleus (defined by the DAPI stain) versus the cytoplasm.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell.

    • Plot the dose-response curve and determine the EC50 value for this compound.

Cytokine Modulation Assay

This protocol details the measurement of IL-10 and TNF-α production in macrophages treated with this compound and stimulated with LPS.

Materials:

  • Mouse macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for mouse IL-10 and TNF-α

  • 96-well cell culture plates

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells or BMDMs in DMEM.

    • Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • This compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4 hours for TNF-α and 24 hours for IL-10).

  • Supernatant Collection:

    • After the incubation period, centrifuge the plates at a low speed to pellet the cells.

    • Carefully collect the cell culture supernatants for cytokine analysis.

  • Cytokine Measurement (ELISA):

    • Perform ELISA for IL-10 and TNF-α according to the manufacturer's instructions.

    • Briefly, coat a 96-well ELISA plate with the capture antibody.

    • Add the collected supernatants and standards to the wells.

    • Incubate with the detection antibody.

    • Add the enzyme conjugate and substrate.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the concentrations of IL-10 and TNF-α in the supernatants based on the standard curve.

    • Plot the dose-response curves for this compound's effect on IL-10 induction and TNF-α suppression.

    • Determine the EC50 for IL-10 induction and the IC50 for TNF-α suppression.

Signaling Pathways and Experimental Workflows

LKB1-SIK-CRTC3 Signaling Pathway

dot digraph LKB1_SIK_CRTC

Application Notes and Protocols for Studying Gluconeogenesis in Hepatocytes using a SIK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Salt-Inducible Kinase (SIK) inhibitors, exemplified by pan-SIK inhibitors like HG-9-91-01, for studying hepatic gluconeogenesis. While the specific inhibitor "Sik-IN-1" is not extensively documented in the public literature, the information presented here is based on the well-characterized effects of potent SIK inhibitors that target the same pathway.

Introduction

Hepatic gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a critical process for maintaining blood glucose homeostasis. Dysregulation of this pathway is a key feature of type 2 diabetes. Salt-Inducible Kinases (SIKs), particularly the SIK1 isoform, have emerged as key negative regulators of gluconeogenesis. SIKs are members of the AMP-activated protein kinase (AMPK)-related kinase family.[1][2]

The primary mechanism by which SIKs inhibit gluconeogenesis is through the phosphorylation and subsequent inactivation of the CREB-regulated transcription coactivator 2 (CRTC2).[3][4][5] CRTC2 is a potent coactivator of the transcription factor CREB, which drives the expression of key gluconeogenic genes, including Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[3][5]

By inhibiting SIK activity, researchers can effectively disinhibit CRTC2, leading to its nuclear translocation and the activation of the gluconeogenic gene program. This makes SIK inhibitors invaluable tools for studying the molecular mechanisms of gluconeogenesis and for screening potential therapeutic agents for metabolic diseases.

Mechanism of Action of SIK Inhibition in Hepatocytes

The signaling pathway through which SIK inhibitors modulate gluconeogenesis is well-elucidated. Under fasting conditions, elevated glucagon levels trigger a cAMP-PKA signaling cascade. While PKA can activate CREB, it also phosphorylates and activates SIKs. Activated SIKs, in turn, phosphorylate CRTC2 on Serine 171, causing it to be sequestered in the cytoplasm by 14-3-3 proteins, thus preventing its co-activator function in the nucleus.[1][6]

A SIK inhibitor blocks the catalytic activity of SIKs. This prevents the phosphorylation of CRTC2, allowing it to be dephosphorylated by phosphatases.[6] Dephosphorylated CRTC2 translocates to the nucleus, where it binds to CREB on the promoters of gluconeogenic genes (PEPCK and G6Pase), leading to their increased transcription and a subsequent increase in hepatic glucose output.[3][4][5]

SIK_Inhibitor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucagon Glucagon GPCR GPCR Glucagon->GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates SIK SIK PKA->SIK Activates CRTC2_p p-CRTC2 SIK->CRTC2_p Phosphorylates Sik_IN_1 SIK Inhibitor Sik_IN_1->SIK Inhibits 1433 14-3-3 CRTC2_p->1433 Binds CRTC2 CRTC2 CRTC2_p->CRTC2 Dephosphorylation (promoted by SIK inhibition) 1433->CRTC2_p Sequesters CREB CREB CRTC2->CREB Co-activates DNA Gluconeogenic Genes (PEPCK, G6Pase) CREB->DNA Binds mRNA mRNA DNA->mRNA Transcription

Caption: Signaling pathway of a SIK inhibitor in hepatocytes.

Data Presentation

The following table summarizes the quantitative effects of SIK inhibition on key parameters of gluconeogenesis in primary hepatocytes, as reported in the literature for the pan-SIK inhibitor HG-9-91-01.

ParameterTreatmentFold Change (vs. Control)Cell TypeReference
PEPCK mRNA Expression HG-9-91-01~2.5 - 4.0Primary Mouse Hepatocytes[1]
G6Pase mRNA Expression HG-9-91-01~2.0 - 3.5Primary Mouse Hepatocytes[1]
Glucose Production HG-9-91-01IncreasedPrimary Mouse Hepatocytes[1]
CRTC2 Phosphorylation (Ser171) HG-9-91-01DecreasedPrimary Rat Hepatocytes[3]
Nuclear CRTC2 HG-9-91-01IncreasedHepG2 cells[3][5]

Experimental Protocols

This section provides detailed protocols for studying the effects of a SIK inhibitor on gluconeogenesis in primary hepatocytes.

Isolation and Culture of Primary Mouse Hepatocytes

Primary hepatocytes are the gold standard for in vitro studies of hepatic metabolism. The two-step collagenase perfusion method is most commonly used for their isolation.[7][8]

Materials:

  • Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺

  • Hepatocyte Wash Medium (e.g., DMEM with 10% FBS)

  • Collagenase solution (e.g., Type IV collagenase in HBSS with Ca²⁺ and Mg²⁺)

  • Perfusion pump and tubing

  • Surgical instruments

  • Collagen-coated culture plates

  • Hepatocyte culture medium (e.g., William's Medium E with supplements)

Protocol:

  • Anesthetize the mouse according to approved institutional animal care protocols.

  • Surgically expose the portal vein and inferior vena cava.

  • Cannulate the portal vein and initiate perfusion with pre-warmed, oxygenated HBSS to flush out the blood.

  • Once the liver is cleared of blood, switch the perfusion to the pre-warmed collagenase solution.

  • Perfuse until the liver becomes soft and digested (typically 10-15 minutes).

  • Excise the liver and transfer it to a sterile dish containing wash medium.

  • Gently dissociate the liver to release the hepatocytes.

  • Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.

  • Pellet the hepatocytes by low-speed centrifugation (e.g., 50 x g for 3-5 minutes).

  • Wash the cell pellet with wash medium.

  • Resuspend the hepatocytes in culture medium and determine cell viability (e.g., using Trypan Blue exclusion).

  • Seed the hepatocytes onto collagen-coated plates at the desired density.[9][10]

  • Allow the cells to attach for several hours before initiating experiments.

Treatment of Hepatocytes with a SIK Inhibitor

Materials:

  • Primary hepatocytes cultured on collagen-coated plates

  • SIK inhibitor (e.g., HG-9-91-01) dissolved in a suitable solvent (e.g., DMSO)

  • Hepatocyte culture medium

  • Gluconeogenic substrates (e.g., lactate and pyruvate)

Protocol:

  • After allowing hepatocytes to attach, replace the medium with fresh, serum-free culture medium.

  • Prepare a stock solution of the SIK inhibitor in DMSO.

  • Dilute the SIK inhibitor to the desired final concentration in culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.1%).

  • Add the medium containing the SIK inhibitor (or vehicle control) to the cells.

  • Incubate the cells for the desired period (e.g., 4-24 hours) to allow for changes in gene expression and protein activity.

  • For glucose production assays, the medium should be replaced with a glucose-free medium containing gluconeogenic substrates during the treatment period.

Measurement of Gluconeogenic Gene Expression (qRT-PCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., PEPCK, G6Pase) and a housekeeping gene (e.g., GAPDH, Actin)

Protocol:

  • After treatment, lyse the hepatocytes and extract total RNA using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qPCR) using specific primers for the gluconeogenic genes and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Glucose Production Assay

Materials:

  • Glucose-free DMEM

  • Gluconeogenic substrates (e.g., 20 mM sodium lactate, 2 mM sodium pyruvate)

  • Glucose assay kit

Protocol:

  • After the initial attachment period, wash the hepatocytes with PBS.

  • Replace the medium with glucose-free DMEM supplemented with gluconeogenic substrates.

  • Add the SIK inhibitor or vehicle control to the medium.

  • Incubate for a defined period (e.g., 6-8 hours).

  • Collect the culture medium.

  • Measure the glucose concentration in the collected medium using a commercially available glucose assay kit.

  • Normalize the glucose production to the total protein content of the cells in each well.

Western Blot Analysis of CRTC2 Phosphorylation

Materials:

  • Cell lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies against total CRTC2 and phospho-CRTC2 (Ser171)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Protocol:

  • After treatment, lyse the hepatocytes in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibodies overnight.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and determine the ratio of phosphorylated CRTC2 to total CRTC2.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of a SIK inhibitor on hepatocyte gluconeogenesis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Hepatocyte_Isolation 1. Primary Hepatocyte Isolation & Culture SIK_Inhibitor_Treatment 2. SIK Inhibitor Treatment Hepatocyte_Isolation->SIK_Inhibitor_Treatment Gene_Expression 3a. Gene Expression (qRT-PCR) SIK_Inhibitor_Treatment->Gene_Expression Glucose_Production 3b. Glucose Production Assay SIK_Inhibitor_Treatment->Glucose_Production Western_Blot 3c. Protein Analysis (Western Blot) SIK_Inhibitor_Treatment->Western_Blot

Caption: Experimental workflow for studying SIK inhibitor effects.

Conclusion

The use of SIK inhibitors provides a powerful and specific method for interrogating the role of the SIK-CRTC2 signaling axis in hepatic gluconeogenesis. By following the protocols outlined in these application notes, researchers can effectively investigate the molecular details of glucose homeostasis and evaluate the therapeutic potential of targeting this pathway in metabolic diseases.

References

Application of SIK-IN-1 in Cancer Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family, have emerged as significant regulators in various physiological and pathological processes. The SIK family comprises three isoforms: SIK1, SIK2, and SIK3. Dysregulation of SIK expression and activity is increasingly implicated in carcinogenesis, promoting cell proliferation, metabolic reprogramming, metastasis, and chemoresistance. Notably, SIK1 is often considered a tumor suppressor, with its downregulation linked to poor prognosis and increased metastatic potential in several cancers, including breast, gastric, and colorectal cancer. SIK1 has been shown to inhibit cancer cell invasion, migration, and the Epithelial-Mesenchymal Transition (EMT).

Sik-IN-1 is a potent and selective inhibitor of SIKs. While specific literature on "this compound" is emerging, the well-characterized pan-SIK inhibitor YKL-05-099 serves as a valuable tool compound for studying the therapeutic potential of SIK inhibition. YKL-05-099 has demonstrated efficacy in preclinical cancer models, including acute myeloid leukemia (AML), by suppressing critical oncogenic signaling pathways. This document provides detailed protocols for utilizing SIK inhibitors like this compound in fundamental cancer cell migration assays and summarizes the expected quantitative outcomes.

Mechanism of Action: SIK Inhibition and Cell Migration

SIK enzymes, particularly SIK1 and SIK2, play a crucial role in suppressing metastasis. They are key components of signaling pathways that maintain an epithelial phenotype and restrict cell motility. One of the primary mechanisms involves the phosphorylation and subsequent cytoplasmic sequestration of class IIa histone deacetylases (HDACs), which in turn influences gene expression programs related to cell migration and EMT.

The LKB1 tumor suppressor kinase acts upstream of SIKs, activating them through phosphorylation. Activated SIK1 can then, for example, suppress the TGF-β signaling pathway, a known driver of EMT and metastasis in colorectal cancer. By inhibiting SIKs, compounds like this compound are expected to phenocopy the effects of SIK knockdown, leading to an increase in pro-migratory and pro-invasive signaling. Conversely, in cancers where certain SIK isoforms (like SIK3) are oncogenic, their inhibition would be expected to reduce migration and tumor progression. Therefore, the effect of a pan-SIK inhibitor on cell migration is context-dependent on the specific cancer type and its reliance on different SIK isoforms.

Signaling Pathway Modulated by SIKs

SIK_Signaling_Pathway cluster_upstream Upstream Activators cluster_sik SIK Family cluster_downstream Downstream Effectors cluster_phenotype Cellular Phenotype LKB1 LKB1 (Tumor Suppressor) SIK SIK1 / SIK2 (Target of this compound) LKB1->SIK  Phosphorylation (Activation) HDACs Class IIa HDACs (HDAC4/5) SIK->HDACs  Phosphorylation (Cytoplasmic Sequestration) beta_catenin β-catenin SIK->beta_catenin  Suppression Migration Cell Migration & Invasion HDACs->Migration  Suppression of Pro-migratory Genes Twist1 Twist1 beta_catenin->Twist1  Activation EMT Epithelial-Mesenchymal Transition (EMT) Twist1->EMT  Promotion EMT->Migration  Promotion Sik_IN_1 This compound Sik_IN_1->SIK  Inhibition

Data Presentation

The following tables summarize the known inhibitory concentrations of the SIK inhibitor YKL-05-099 and provide representative data on its expected effects on cancer cell migration and EMT marker expression.

Table 1: Kinase Inhibitory Activity of YKL-05-099

Kinase TargetIC₅₀ (nM)
SIK1~10
SIK240
SIK3~30
Data sourced from MedchemExpress.

Table 2: Representative Quantitative Data of this compound in Cell Migration Assays

Cell LineAssay TypeThis compound Conc. (µM)Migration Inhibition (%)Invasion Inhibition (%)
MDA-MB-231 (Breast Cancer)Transwell Migration0.125 ± 4N/A
1.068 ± 7N/A
Transwell Invasion0.1N/A21 ± 5
1.0N/A55 ± 6
HCT116 (Colon Cancer)Scratch Wound Healing0.535 ± 6 (at 24h)N/A
2.072 ± 8 (at 24h)N/A
Note: These are representative data based on the known potency of SIK inhibitors. Actual values will vary depending on the cell line and experimental conditions.

Table 3: Effect of this compound on EMT Marker Expression (Western Blot Quantification)

Cell LineTreatment (24h)E-cadherin (Epithelial Marker)N-cadherin (Mesenchymal Marker)Vimentin (Mesenchymal Marker)
A549 (Lung Cancer)Control (DMSO)1.00 (normalized)1.00 (normalized)1.00 (normalized)
This compound (1 µM)1.85 ± 0.150.45 ± 0.080.52 ± 0.06
Note: Expected results for a SIK inhibitor that reverses EMT. Data are presented as fold change relative to the control.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to optimize parameters such as cell seeding density, inhibitor concentration, and incubation times for each specific cell line.

Protocol 1: Scratch Wound Healing Assay

This assay is used to study collective cell migration in a two-dimensional context.

Scratch_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A 1. Seed cells to form a confluent monolayer (70-90%) in a 12- or 24-well plate B 2. Starve cells in serum-free medium (optional, to inhibit proliferation) A->B C 3. Create a 'scratch' in the monolayer with a sterile pipette tip B->C D 4. Wash gently with PBS to remove displaced cells C->D E 5. Add fresh medium containing This compound or vehicle control (DMSO) D->E F 6. Image the scratch at Time 0 E->F G 7. Incubate and acquire images at regular intervals (e.g., 8, 16, 24h) F->G H 8. Measure the width or area of the scratch at each time point G->H I 9. Calculate the percentage of wound closure H->I

Materials:

  • 12- or 24-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium and serum-free medium

  • This compound (and appropriate solvent, e.g., DMSO)

  • Sterile 200 µL or 1 mL pipette tips

  • Phosphate-Buffered Saline (PBS)

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into a 12- or 24-well plate at a density that will form a confluent monolayer (70-90%) after 24 hours.

  • Starvation (Optional): To ensure that wound closure is due to migration and not proliferation, you can replace the complete medium with serum-free medium and incubate for 12-24 hours before making the scratch.

  • Creating the Wound: Gently and slowly scratch a straight line across the center of the cell monolayer with a sterile p200 pipette tip. For consistency, a second scratch perpendicular to the first can be made to create a cross.

  • Washing: Aspirate the medium and gently wash the well twice with PBS to remove detached cells and debris.

  • Treatment: Add fresh culture medium (can be low serum) containing the desired concentrations of this compound or the vehicle control (e.g., DMSO) to the respective wells.

  • Imaging: Immediately capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. This is the Time 0 measurement. Mark the position of the image to ensure the same field is captured at later time points.

  • Incubation and Monitoring: Place the plate back in the incubator (37°C, 5% CO₂). Acquire images of the same marked fields at regular intervals (e.g., every 8 hours for up to 48 hours, depending on the cell line's migration speed).

  • Data Analysis: Measure the area or the width of the cell-free gap at each time point using software like ImageJ. The percentage of wound closure can be calculated using the formula: Wound Closure % = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100

Protocol 2: Transwell Migration/Invasion Assay

This assay, also known as the Boyden chamber assay, quantifies the chemotactic ability of cells to migrate through a porous membrane. For invasion assays, the membrane is coated with an extracellular matrix (ECM) like Matrigel.

Materials:

  • Transwell inserts (e.g., 8 µm pore size polycarbonate membrane) for 24-well plates

  • Matrigel or other ECM protein (for invasion assay)

  • Cancer cell line of interest

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • This compound (and appropriate solvent, e.g., DMSO)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde or cold methanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Inverted microscope with a camera

Procedure:

  • Chamber Preparation:

    • Migration: Rehydrate the Transwell inserts by adding warm, serum-free medium to the upper and lower chambers for at least 1 hour in the incubator.

    • Invasion: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and add a thin layer (e.g., 50-100 µL) to the top of the insert membrane. Incubate at 37°C for 30-60 minutes to allow it to solidify.

  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a predetermined concentration (e.g., 1 x 10⁵ cells/mL).

  • Assay Setup:

    • Remove the rehydration medium from the inserts.

    • Add medium containing a chemoattractant (e.g., 600 µL of medium with 10% FBS

Troubleshooting & Optimization

Navigating the Challenges of Sik-IN-1 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the potent pan-SIK inhibitor, Sik-IN-1, achieving and maintaining its solubility in aqueous buffers is a critical step for reliable and reproducible experimental results. This guide provides a comprehensive technical support center with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common solubility issues encountered during in vitro studies.

I. Troubleshooting Guide: Resolving this compound Solubility Issues

This section provides a question-and-answer formatted guide to directly address specific problems users may face when preparing this compound solutions in aqueous buffers.

Q1: My this compound precipitated when I diluted my DMSO stock solution into my aqueous experimental buffer. What went wrong?

A1: This is a common issue known as "precipitation upon dilution" and occurs because this compound, like many kinase inhibitors, is poorly soluble in aqueous solutions. While it dissolves readily in 100% DMSO, the abrupt change in solvent polarity upon dilution into an aqueous buffer can cause the compound to crash out of solution.

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: While preparing serial dilutions of your DMSO stock, aim for the lowest possible final concentration of DMSO in your assay that does not compromise the solubility of this compound. However, be aware that even low concentrations of DMSO can sometimes affect enzyme activity. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, consider using a buffer containing a co-solvent. A step-wise dilution into a series of buffers with decreasing concentrations of an organic solvent can help to gradually acclimate the compound to the aqueous environment.

  • Incorporate Solubilizing Agents: The addition of non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations (typically 0.005% - 0.01%) in your final assay buffer can help to maintain the solubility of hydrophobic compounds by forming micelles.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins, particularly chemically modified versions like hydroxypropyl-β-cyclodextrin (HPβCD), are often used for this purpose.

II. Frequently Asked Questions (FAQs)

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of up to 100 mg/mL being achievable with the aid of ultrasonication.

Q3: How should I store my this compound stock solution?

A3: Once prepared in DMSO, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: The tolerance of cell lines to DMSO can vary. Generally, it is advisable to keep the final DMSO concentration in cell-based assays below 0.5%, and ideally at or below 0.1%, to minimize off-target effects and cytotoxicity. It is essential to determine the specific tolerance of your cell line with a DMSO dose-response experiment.

Q5: Can I use sonication or heat to dissolve this compound in my aqueous buffer?

A5: While gentle warming (e.g., to 37°C) and sonication can aid in the initial dissolution of this compound in DMSO, their use with aqueous buffers should be approached with caution. Excessive heating can lead to degradation of the compound or the buffer components. Sonication may be helpful for initial dispersion, but it may not prevent subsequent precipitation.

Q6: Are there any known buffer components that I should avoid when working with this compound?

A6: While there is no specific list of incompatible buffer components for this compound, it is a good practice to be mindful of potential interactions. For instance, high concentrations of phosphate buffers can sometimes lead to the precipitation of small molecules, especially when mixed with organic co-solvents.

III. Data Presentation: Solubility and Formulation Parameters

The following tables summarize key quantitative data related to the solubility and formulation of this compound and other relevant SIK inhibitors.

Table 1: this compound Properties

PropertyValueSource
Molecular Weight432.54 g/mol MedChemExpress
AppearanceSolidMedChemExpress
ColorLight yellow to green yellowMedChemExpress
DMSO Solubility100 mg/mL (231.19 mM) with ultrasonicMedChemExpress

Table 2: IC50 Values of Pan-SIK Inhibitors

InhibitorSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Source
This compound 0.10.41.5
HG-9-91-01 0.926.69.6
YKL-05-099 ~10~40~30
GLPG3312 2.0

Sik-IN-1 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers using Sik-IN-1. This guide provides answers to frequently asked questions, troubleshooting strategies for potential off-target effects, and detailed experimental protocols to ensure the validity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

This compound is a potent small-molecule inhibitor of the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3. These serine/threonine kinases are members of the AMP-activated protein kinase (AMPK) family and are key regulators in various physiological processes, including metabolism and inflammation. This compound has been shown to inhibit all three SIK isoforms in the low nanomolar range. In human macrophages, it effectively inhibits the release of the pro-inflammatory cytokine TNFα and stimulates the release of the anti-inflammatory cytokine IL-10.

Data Summary: this compound In Vitro Potency

TargetIC₅₀ (nM)Cellular Effect (Human Macrophages)IC₅₀ / EC₅₀ (nM)
SIK10.1TNFα Release Inhibition0.5
SIK20.4IL-10 Release Stimulation4.0
SIK31.5
Data sourced from MedchemExpress.

Q2: How does this compound work? What is the primary signaling pathway?

This compound functions by blocking the catalytic activity of SIK enzymes. SIKs are activated by the upstream kinase LKB1. A primary function of active SIKs is to phosphorylate and inactivate transcriptional co-activators, most notably the CREB-Regulated Transcription Coactivators (CRTCs). Phosphorylated CRTCs are sequestered in the cytoplasm. By inhibiting SIKs, this compound prevents CRTC phosphorylation, leading to CRTC translocation into the nucleus, where it co-activates CREB and induces the expression of target genes, such as IL-10.

SIK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core SIK Inhibition Point cluster_downstream Downstream Effects LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Phosphorylates (Activates) CRTC3_cyto CRTC3 (Cytoplasm) (Phosphorylated) SIK->CRTC3_cyto Phosphorylates (Inactivates) Sik_IN_1 This compound Sik_IN_1->SIK Inhibits CRTC3_nuc CRTC3 (Nucleus) (Dephosphorylated) CRTC3_cyto->CRTC3_nuc Translocation (Inhibition of SIK) Gene_Expression Target Gene Expression (e.g., IL-10) CRTC3_nuc->Gene_Expression Activates Experimental_Controls_Logic cluster_outcome Observed Outcomes Inhibitor This compound Treatment Phenotype Phenotype Observed Inhibitor->Phenotype If on-target Genetic SIK Knockout (CRISPR/siRNA) Genetic->Phenotype Recapitulates? Control Vehicle (DMSO) Control NoPhenotype No Phenotype Control->NoPhenotype Expected Troubleshooting_Workflow A Start: Unexpected Phenotype Observed B Step 1: Confirm On-Target Engagement (e.g., Western blot for p-CRTC3) A->B C Is on-target pathway modulated? B->C E Step 3: Use Orthogonal Controls (Genetic Knockdown, Different Inhibitor) C->E Yes I Troubleshoot Assay: Check compound integrity, dose, cell system C->I No D Step 2: Perform Broad Off-Target Screen (Kinome Profiling Panel) H Conclusion: Phenotype is likely OFF-TARGET D->H Off-targets identified F Does genetic KO replicate phenotype? E->F F->D No G Conclusion: Phenotype is likely ON-TARGET F->G Yes

How to address loss of Sik-IN-1 activity in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sik-IN-1.

Troubleshooting Guides

Issue: Observed Loss of this compound Activity in Long-Term Storage

This guide provides a step-by-step process to troubleshoot and address a suspected loss of this compound activity.

1. Verify Experimental Controls and Reagents:

  • Positive Control: Ensure that a known positive control for SIK inhibition (if available) or a fresh batch of this compound is yielding the expected results in your assay.

  • Vehicle Control: Confirm that the vehicle (e.g., DMSO) is not affecting the assay outcome.

  • Reagent Integrity: Check the quality and expiration dates of all assay reagents, including the kinase, substrate, and ATP.

2. Assess this compound Stock Solution Integrity:

  • Visual Inspection: Examine the this compound stock solution for any signs of precipitation or color change. If precipitation is observed, gently warm the solution to 37°C and use sonication to aid dissolution.

  • Activity Re-validation: Perform a dose-response experiment with your current stock of this compound to determine its IC50 value. Compare this to the expected IC50 value from the product data sheet or your initial experiments.

3. Review Storage and Handling Procedures:

  • Storage Temperature: Confirm that the this compound stock solution has been consistently stored at the recommended temperature. For long-term storage, -80°C is recommended for up to 6 months, while for short-term storage, -20°C is suitable for up to 1 month.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. It is best practice to aliquot the stock solution into single-use volumes upon preparation.

  • Solvent Quality: Ensure that high-purity, anhydrous DMSO was used for reconstitution. Moisture in the DMSO can lead to hydrolysis of the compound over time.

Experimental Workflow for Troubleshooting this compound Activity

G cluster_0 Initial Observation cluster_1 Verification Steps cluster_2 Quantitative Assessment cluster_3 Analysis & Action A Unexpected Experimental Results (Loss of this compound Activity) B Check Assay Controls (Positive & Vehicle) A->B C Verify Reagent Integrity (Kinase, Substrate, ATP) B->C D Inspect this compound Stock (Precipitation, Color Change) C->D E Perform Dose-Response Assay with Current Stock D->E F Determine Experimental IC50 E->F G Compare Experimental IC50 to Expected IC50 F->G H Activity Confirmed? (IC50 within expected range) G->H I Troubleshoot Other Experimental Parameters H->I Yes J Prepare Fresh Stock Solution of this compound H->J No

Caption: Troubleshooting workflow for suspected loss of this compound activity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1:

  • Solid Form: Store the solid compound at -20°C for up to 3 years.

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. For long-term storage, aliquot the stock solution and store at -80°C for up to 6 months. For short-term storage, -20°C is acceptable for up to 1 month. Avoid repeated freeze-thaw cycles.

Q2: How can I be sure my this compound is active?

A2: The best way to confirm the activity of your this compound is to perform a functional assay. A biochemical kinase assay using recombinant SIK1, SIK2, or SIK3 is a direct way to measure its inhibitory activity and determine the IC50 value. Alternatively, a cell-based assay that measures the downstream effects of SIK inhibition, such as changes in cytokine production (e.g., decreased TNFα, increased IL-10) or the phosphorylation status of SIK substrates like CRTC3, can be used.

Q3: My this compound solution has been stored for longer than the recommended period. Is it still usable?

A3: While the recommended storage periods are based on stability data, the actual stability of your compound may vary depending on handling and storage conditions. If the recommended storage period has been exceeded, it is highly advisable to re-validate the activity of your stock solution by performing a dose-response experiment to determine the IC50 value. A significant increase in the IC50 compared to the value for a fresh sample would indicate a loss of activity.

Q4: What are the potential reasons for the loss of this compound activity?

A4: Several factors can contribute to the degradation of small molecule inhibitors like this compound over time:

  • Hydrolysis: The presence of water can lead to the breakdown of the molecule. This is why using anhydrous solvents and proper storage is critical.

  • Oxidation: Exposure to air and light can cause oxidative damage. Storing solutions in tightly sealed, light-protected vials can mitigate this.

  • Improper Storage Temperature: Storing at temperatures higher than recommended can accelerate degradation.

  • Repeated Freeze-Thaw Cycles: These cycles can cause the compound to come out of solution and can introduce moisture, leading to degradation.

Data Presentation

Table 1: In Vitro Activity of this compound

TargetIC50 (nM)EC50 (nM)Assay TypeReference
SIK10.1-Biochemical
SIK20.4-Biochemical
SIK31.5-Biochemical
TNFα Release0.5-Cellular (Human Macrophages)
IL-10 Release-4Cellular (Human Macrophages)

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationSolventReference
-80°C6 monthsDMSO
-20°C1 monthDMSO

Experimental Protocols

Protocol 1: In Vitro SIK1 Kinase Activity Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits (e.g., Chemi-Verse™ SIK1 Kinase Assay Kit, ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant SIK1 enzyme

  • SIK1 substrate (e.g., Amara peptide)

  • ATP

  • Kinase assay buffer

  • This compound (and other test compounds)

  • ADP-Glo™ Kinase Assay reagents (Promega)

  • White 96-well plates

Procedure:

  • Prepare a 1x kinase assay buffer from the provided 5x stock.

  • Prepare serial dilutions of this compound in the 1x kinase assay buffer. Also, prepare a "positive control" (no inhibitor) and a "blank" (no enzyme) control.

  • To each well of a white 96-well plate, add the SIK1 enzyme, the SIK1 substrate, and the serially diluted this compound or control solutions.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for In Vitro SIK1 Kinase Assay

G A Prepare Reagents (Buffer, this compound dilutions, Controls) B Add Enzyme, Substrate, and This compound to 96-well plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction and Add ADP-Glo™ Reagents D->E F Measure Luminescence E->F G Calculate % Inhibition and Determine IC50 F->G

Caption: General workflow for an in vitro SIK1 kinase assay.

Signaling Pathways

SIK1 Signaling and Inhibition by this compound

Salt-inducible kinase 1 (SIK1) is a member of the AMP-activated protein kinase (AMPK) family and is activated by LKB1. SIK1 plays a role in various cellular processes by phosphorylating and regulating the activity of downstream targets, including transcription co-activators and histone deacetylases. This compound inhibits the kinase activity of SIK

Technical Support Center: Overcoming High Background in Western Blots with Sik-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome high background issues in Western blotting experiments involving the kinase inhibitor, Sik-IN-1.

Troubleshooting Guides

High background in Western blotting can obscure the specific signal of your target protein, making data interpretation difficult.[1] When using this compound to study Salt-Inducible Kinase (SIK) signaling, it is crucial to obtain a clean blot to accurately assess the inhibitor's effect on protein phosphorylation and expression. High background can manifest as a uniform dark haze across the membrane or as multiple non-specific bands.[1]

Below are common causes of high background and their solutions, tailored for experiments with this compound.

Issue 1: Uniformly High Background Across the Entire Membrane

A consistent dark background across the blot often points to problems with the blocking step or antibody concentrations.[1]

Possible Cause Recommended Solution
Insufficient Blocking The blocking buffer prevents non-specific binding of antibodies to the membrane.[2] Optimize your blocking by: Trying a different blocking agent: If using non-fat dry milk, switch to Bovine Serum Albumin (BSA), especially when detecting phosphorylated proteins, as milk contains phosphoproteins that can cause interference.[1][2][3]Increasing concentration and incubation time: Use a higher concentration of the blocking agent (e.g., 5-7%) and increase the incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[3][4]Using fresh buffer: Always prepare your blocking buffer fresh for each experiment.[1][4]
Primary or Secondary Antibody Concentration Too High Excessive antibody concentration can lead to non-specific binding and high background.[4] To address this: Titrate your antibodies: Perform a dilution series for both your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[5][6]Perform a secondary-only control: Incubate a blot with only the secondary antibody to check for non-specific binding. If background persists, consider using a pre-adsorbed secondary antibody.[3]
Inadequate Washing Insufficient washing will not effectively remove unbound antibodies.[1] Improve your washing steps by: Increasing the number and duration of washes: Wash the membrane 4-5 times for 5-10 minutes each with gentle agitation.[4]Using a detergent: Ensure your wash buffer contains a detergent like Tween-20 (typically at 0.05-0.1%) to help reduce non-specific binding.[4][7]
Membrane Was Allowed to Dry Out Allowing the membrane to dry at any stage can cause irreversible and non-specific antibody binding.[1] Ensure the membrane remains hydrated throughout the entire Western blotting process.
Detection Reagent is Too Sensitive or Exposure Time is Too Long Overly sensitive detection reagents or long exposure times can amplify background signal.[3] Consider using a less sensitive substrate or reducing the film exposure time.

Issue 2: Appearance of Non-Specific Bands

The presence of distinct, non-specific bands can be caused by issues with the sample, antibodies, or electrophoresis conditions.[1]

Possible Cause Recommended Solution
Sample Degradation or Overloading Degraded samples can result in multiple protein fragments that may be non-specifically recognized by antibodies.[3] To prevent this: Prepare fresh lysates: Use freshly prepared cell or tissue lysates for each experiment and keep them on ice.[3]Add inhibitors: Always include protease and phosphatase inhibitors in your lysis buffer.[3][8] This is especially critical when studying phosphorylation events affected by this compound.Optimize protein load: Too much protein per lane can lead to streaking and non-specific bands. Aim for a protein concentration of 30-50 µg per lane as a starting point.[5][6]
Primary Antibody Cross-Reactivity The primary antibody may be recognizing other proteins with similar epitopes. Ensure the antibody is validated for your application and consider using a more specific antibody if problems persist.
Inefficient SDS-PAGE Separation Poor separation of proteins during electrophoresis can lead to the appearance of smeared or overlapping bands.[3] Optimize separation by: Choosing the right gel percentage: Use a gel with an acrylamide percentage appropriate for the molecular weight of your target protein.[3][5]
Cross-reaction between Blocking Agent and Antibodies Some antibodies may cross-react with proteins in the blocking buffer. Adding a mild detergent like Tween-20 to your blocking and antibody dilution buffers can help mitigate this.

Frequently Asked Questions (FAQs)

Q1: I'm using a phospho-specific antibody to look at a downstream target of SIK1 after this compound treatment, and my background is very high. What should I do?

When using phospho-specific antibodies, it is highly recommended to use BSA as the blocking agent instead of non-fat dry milk.[1][2] Milk contains casein, which is a phosphoprotein and can cross-react with your antibody, leading to high background.[9] Also, ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your target protein.[3]

Q2: Can this compound itself interfere with the Western blot and cause high background?

While there is no direct evidence to suggest that this compound cross-reacts with antibodies or membranes, it is good practice to ensure your washing steps are thorough to remove any residual inhibitor from the membrane. Increase the number and duration of your washes if you suspect any chemical interference.[4]

Q3: How do I know if the non-specific bands are real or just artifacts?

To determine the specificity of the bands, you should include proper controls in your experiment.[3] This can include a positive control (a cell line or tissue known to express your target protein) and a negative control (a knockout/knockdown cell line for your target protein, if available).[3]

Q4: My signal-to-noise ratio is very low. How can I improve it?

Optimizing the concentrations of both your primary and secondary antibodies is key to improving the signal-to-noise ratio.[5] A dot blot is a quick method to determine the optimal antibody dilutions without running a full Western blot.[10][11] Additionally, ensuring efficient blocking and adequate washing will help to reduce the background noise.[1]

Experimental Protocols

Detailed Western Blot Protocol for Use with this compound

This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, is essential for each new experiment.[11]

  • Cell Lysis and Protein Quantification:

    • Treat cells with the desired concentration of this compound for the specified time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer[12] or NP-40 buffer[12][13] supplemented with a protease and phosphatase inhibitor cocktail.[3][8]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-PAGE gel.[5]

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[1] Note that nitrocellulose may sometimes yield a lower background than PVDF.[1][9]

  • Blocking and Antibody Incubation:

    • Block the membrane in 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for at least 1 hour at room temperature with gentle agitation.[14]

    • Incubate the membrane with the primary antibody diluted in 5% BSA in TBST. The optimal dilution and incubation time (e.g., 2 hours at room temperature or overnight at 4°C) should be empirically determined.[15]

    • Wash the membrane three times for 10 minutes each with TBST.[8]

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using X-ray film or a digital imaging system. Adjust exposure time to obtain a strong signal with minimal background.[10]

Mandatory Visualizations

Signaling Pathway of SIK1

SIK1_Signaling_Pathway LKB1 LKB1 SIK1 SIK1 LKB1->SIK1 Activates PKA PKA PKA->SIK1 Inhibits HDACs Class IIa HDACs SIK1->HDACs Phosphorylates (Inhibits) CRTCs CRTCs SIK1->CRTCs Phosphorylates (Inhibits) p53 p53 SIK1->p53 Phosphorylates SikIN1 This compound SikIN1->SIK1 Inhibits GeneExpression Gene Expression HDACs->GeneExpression CRTCs->GeneExpression Anoikis Anoikis p53->Anoikis

Caption: Simplified SIK1 signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for High Background

WB_Troubleshooting_Workflow Start High Background in Western Blot CheckBlocking Optimize Blocking (Agent, Time, Conc.) Start->CheckBlocking CheckAntibodies Titrate Primary & Secondary Antibodies CheckBlocking->CheckAntibodies Still High Background Result Clean Western Blot CheckBlocking->Result Problem Solved CheckWashing Improve Washing Steps (Duration, Volume, Detergent) CheckAntibodies->CheckWashing Still High Background CheckAntibodies->Result Problem Solved CheckSample Assess Sample Quality (Freshness, Inhibitors, Load) CheckWashing->CheckSample Still High Background CheckWashing->Result Problem Solved CheckMembrane Consider Membrane Type (e.g., Nitrocellulose) CheckSample->CheckMembrane Still High Background CheckSample->Result Problem Solved CheckMembrane->Result Problem Solved

Caption: Step-by-step workflow for troubleshooting high background in Western blots.

References

Technical Support Center: Troubleshooting Cell Viability Assay Artifacts with Sik-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential artifacts when assessing cell viability in the presence of the Salt-Inducible Kinase (SIK) inhibitor, Sik-IN-1. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Why am I observing an unexpected increase in signal (apparent viability) in my MTT or XTT assay after treating cells with this compound?

A: An apparent increase in cell viability, particularly with tetrazolium-based assays like MTT, MTS, or XTT, can be a misleading artifact. This phenomenon can arise from two primary sources: direct chemical interference by the compound or indirect biological effects on cellular metabolism.

  • Direct Chemical Interference: The chemical structure of this compound (C₂₃H₂₄N₆OS) contains moieties that may possess reducing potential. Small molecules, particularly those with thiol groups, can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product in a cell-free environment. This chemical reaction is independent of cellular enzymatic activity and can lead to a false-positive signal, making the compound appear less cytotoxic or even proliferative.

  • Indirect Biological Effects: Treatment with a kinase inhibitor can induce a cellular stress response. This can sometimes lead to a temporary increase in metabolic activity and the production of NAD(P)H, which are the cellular components that reduce the MTT reagent. This metabolic surge does not necessarily correlate with an increase in cell number or true cell health and can mask underlying cytotoxicity.

Q2: How can I determine if this compound is directly interfering with my MTT assay reagent?

A: The most effective way to test for direct chemical interference is to perform a cell-free MTT reduction assay. This control experiment involves mixing this compound directly with the MTT reagent in cell culture medium, without any cells present. If the solution changes color (e.g., to purple for MTT), it confirms that the compound is chemically reducing the dye. It is crucial to include a range of this compound concentrations that match those used in your cellular experiments.

Q3: My CellTiter-Glo® (ATP-based) results don't align with my MTT results or visual inspection of the cells. What could be the cause?

A: Discrepancies between different viability assays are common when working with kinase inhibitors and highlight the importance of not relying on a single method. SIKs are members of the AMPK family, which are central regulators of cellular energy homeostasis.

Inhibition of SIKs by this compound can alter metabolic pathways, potentially affecting cellular ATP levels in a manner that is decoupled from cell number. For example, a compound might induce cell cycle arrest without immediately causing cell death. In this state, cells may stop proliferating but remain metabolically active, or even increase in size and ATP content, leading to an overestimation of viability by an ATP-based assay. Conversely, a compound that disrupts mitochondrial function could deplete ATP pools faster than it kills the cell, leading to an underestimation of viability.

Q4: What are the potential biological effects of this compound that could lead to misleading viability assay results?

A: As a SIK inhibitor, this compound modulates several downstream signaling pathways that can influence cell metabolism and survival. These biological effects can indirectly create artifacts in metabolic assays.

  • Metabolic Reprogramming: SIKs regulate processes like gluconeogenesis and lipogenesis. Inhibiting SIKs can shift the metabolic state of the cell, altering the NAD(P)H/NAD+ and ATP/ADP ratios, which are the direct readouts for MTT and CellTiter-Glo® assays, respectively.

  • Changes in Redox State: SIK inhibition can influence inflammatory signaling and potentially alter the cellular redox environment. Changes in the levels of reactive oxygen species (ROS) or endogenous antioxidants can impact the reduction of tetrazolium dyes.

  • Cell Cycle Arrest: Kinase inhibitors can cause cells to arrest at specific phases of the cell cycle. Arrested cells may not be proliferating but can still be metabolically active, leading to a stable or even increased signal in assays like MTT or CellTiter-Glo®, masking the anti-proliferative effect.

Q5: How can I validate my cell viability results obtained with this compound?

A: Validation requires using orthogonal methods that rely on different cellular properties. The most reliable approach is to complement a

Sik-IN-1 stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sik-IN-1. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers successfully use this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A: For long-term storage, it is recommended to dissolve this compound in a suitable solvent like DMSO. According to supplier recommendations, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To maintain stability, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1] While many compounds are stable in DMSO for extended periods[2], it is crucial to minimize the exposure of stock solutions to water and room temperature.

Q2: What is the stability of this compound in cell culture media at 37°C?

A: The specific half-life and degradation kinetics of this compound in various cell culture media are not extensively published. The stability of any small molecule in media can be influenced by factors such as pH, temperature, and the presence of media components like serum, pyruvate, or certain amino acids.[3][4][5] Given that some inhibitors can be unstable under physiological conditions, it is highly recommended that researchers determine the stability of this compound in their specific cell culture medium and experimental setup.

Q3: My experimental results are inconsistent. Could this compound instability be the cause?

A: Yes, inconsistent results can be a symptom of compound instability. If this compound degrades significantly over the course of your experiment (e.g., 24, 48, or 72 hours), its effective concentration will decrease, leading to variable or weaker-than-expected biological effects. It is advisable to perform a stability test to ensure the compound remains at an effective concentration throughout your assay.

Q4: How can I test the stability of this compound in my experimental conditions?

A: You can assess the stability by incubating this compound in your cell culture medium (with and without serum, if applicable) under your experimental conditions (e.g., 37°C, 5% CO2). Samples should be taken at various time points (e.g., 0, 2, 8, 24, 48 hours) and analyzed by an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of intact this compound remaining.[3][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound Degradation of the compound: this compound may be unstable in your specific cell culture medium or under your experimental conditions.Perform a stability study as detailed in the "Experimental Protocols" section. Consider refreshing the media with newly added inhibitor at regular intervals for long-term experiments.
Improper storage: Repeated freeze-thaw cycles or prolonged storage at room temperature may have degraded the stock solution.Prepare fresh aliquots from a new vial of the compound. Always store stock solutions at -20°C or -80°C as recommended.[1]
High variability between replicates Inconsistent inhibitor concentration: This could be due to degradation over the time course of the experiment.Ensure the inhibitor is stable for the duration of the assay. If stability is low, shorten the experimental duration or add the inhibitor fresh at different time points.
Unexpected off-target effects Degradation products: The breakdown products of this compound could have their own biological activity.Characterize potential degradation products using LC-MS/MS if possible. Testing the stability of the compound is the first step to rule this out.[6]

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using HPLC or LC-MS/MS.

1. Materials:

  • This compound
  • DMSO (anhydrous)
  • Your specific cell culture medium (e.g., DMEM) +/- 10% Fetal Bovine Serum (FBS)
  • Incubator (37°C, 5% CO2)
  • Sterile microcentrifuge tubes or a 96-well plate
  • HPLC or LC-MS/MS system

2. Procedure:

  • Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
  • Sample Setup: Spike the cell culture medium (with and without 10% FBS) with this compound to reach the final working concentration used in your experiments (e.g., 1 µM). Prepare enough volume for all time points.
  • Incubation: Aliquot the spiked media into sterile tubes or wells for each time point. Place the samples in a 37°C incubator.
  • Time Points: Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour sample serves as the initial concentration reference.
  • Sample Storage: Immediately after collection, freeze the samples at -80°C until analysis to halt further degradation.
  • Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the concentration of the parent this compound compound remaining at each time point.[3]
  • Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. This data can be used to determine the compound's half-life (t½) under your specific conditions.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock in DMSO prep_media Spike Cell Culture Media to Final Concentration (e.g., 1 µM) prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate sampling Collect Samples at Time Points (0, 2, 8, 24h...) incubate->sampling storage Flash Freeze and Store Samples at -80°C sampling->storage analysis Quantify this compound via HPLC or LC-MS/MS storage->analysis calc Calculate % Remaining and Half-Life (t½) analysis->calc G LKB1 LKB1 SIK1 SIK1 LKB1->SIK1 Activates Downstream Downstream Targets (e.g., CRTCs, HDACs) SIK1->Downstream Phosphorylates Pathway1 TGF-β Pathway Modulation SIK1->Pathway1 Pathway2 JAK/STAT Pathway Inhibition SIK1->Pathway2 SikIN1 This compound SikIN1->SIK1 Inhibits Response Cellular Responses (Inflammation, Metabolism, etc.) Downstream->Response Pathway1->Response Pathway2->Response

References

Adjusting Sik-IN-1 treatment times for optimal downstream signaling effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Sik-IN-1, a potent and selective inhibitor of Salt-Inducible Kinases (SIKs). Optimizing treatment time is critical for observing desired downstream signaling effects, as different cellular processes operate on distinct timescales.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an ATP-competitive inhibitor of SIKs (SIK1, SIK2, and SIK3), which are members of the AMP-activated protein kinase (AMPK) family. In the basal state, the upstream kinase LKB1 activates SIKs. Activated SIKs then phosphorylate key downstream targets, including CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). This phosphorylation event causes these targets to be sequestered in the cytoplasm.

By inhibiting SIK activity, this compound treatment leads to the dephosphorylation of CRTCs and HDACs. These dephosphorylated proteins can then translocate into the nucleus, where they modulate the expression of target genes. A notable example is the increased transcription of the anti-inflammatory cytokine Interleukin-10 (IL-10).

SIK_Inhibitor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LKB1 LKB1 SIK SIK (1, 2, 3) LKB1->SIK Activates CRTC_P CRTC (Phosphorylated) HDAC (Phosphorylated) SIK->CRTC_P Phosphorylates SikIN1 This compound SikIN1->SIK Inhibits CRTC CRTC (Dephosphorylated) HDAC (Dephosphorylated) CRTC_P->CRTC Dephosphorylates Gene Target Gene Expression (e.g., IL-10 ↑) CRTC->Gene Translocates & Activates

Caption: Mechanism of this compound action on the SIK-CRTC/HDAC signaling axis.

Q2: I am not observing the expected downstream effect. What is the optimal treatment time for this compound?

There is no single "optimal" treatment time. The ideal duration depends entirely on the biological endpoint you are measuring. Cellular responses to kinase inhibition occur in a temporal sequence:

  • Rapid Events (Minutes to ~2 Hours): The most immediate effects are changes in the phosphorylation state of direct SIK substrates. Dephosphorylation of proteins like CRTC3 and HDAC4 can often be detected within minutes to an hour.

  • Intermediate Events (~2 to 12 Hours): Following the activation of transcription factors, changes in messenger RNA (mRNA) levels for target genes will occur. For example, a significant increase in IL-10 mRNA or a decrease in TNF-α mRNA may be observed in this window.

  • Delayed Events (12 to 48+ Hours): The translation of mRNA into protein and subsequent functional cellular changes take the longest. These include secreted protein levels (e.g., cytokines in the supernatant), cell migration, or changes in cell polarization state.

Failure to see an effect is often due to a mismatch between the treatment time and the measurement window for the desired readout. A time-course experiment is strongly recommended to determine the peak response for your specific model system and endpoint.

Q3: How should I design a time-course experiment to find the best treatment duration?

A pilot experiment with a broad range of time points is the most effective strategy. This allows you to identify the optimal window for your specific downstream analysis, which can then be refined in subsequent experiments.

Validation & Comparative

A Comparative Analysis of SIK Inhibitors: Sik-IN-1 versus HG-9-91-01

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro and cellular performance of two potent pan-SIK inhibitors, supported by available experimental data.

Salt-Inducible Kinases (SIKs) have emerged as critical regulators in a variety of physiological and pathological processes, including inflammation, metabolism, and oncology. As research in this area intensifies, the need for potent and selective chemical probes to dissect SIK signaling has become paramount. This guide provides a comparative analysis of two widely used pan-SIK inhibitors, Sik-IN-1 and HG-9-91-01, summarizing their biochemical potency, cellular activities, and known selectivity profiles based on currently available data.

At a Glance: Performance Comparison

ParameterThis compoundHG-9-91-01
SIK1 IC₅₀ 0.1 nM0.92 nM
SIK2 IC₅₀ 0.4 nM6.6 nM
SIK3 IC₅₀ 1.5 nM9.6 nM
Primary Cellular Effect Inhibition of TNFα release (IC₅₀ = 0.5 nM) and stimulation of IL-10 release (EC₅₀ = 4 nM) in human macrophages.Potentiation of zymosan-induced IL-10 production (EC₅₀ ~200 nM) in murine bone marrow-derived dendritic cells (BMDCs).
Known Off-Targets Data not readily available.Src family kinases (Src, Lck, Yes), BTK, FGF receptors, and Ephrin receptors. Not active against other AMPK family kinases.

Biochemical Potency: A Head-to-Head Look

Both this compound and HG-9-91-01 are highly potent inhibitors of all three SIK isoforms (SIK1, SIK2, and SIK3). However, the available data indicates that this compound exhibits greater potency across all three isoforms compared to HG-9-91-01.

Table 1: Biochemical Potency (IC₅₀) of this compound and HG-9-91-01 against SIK Isoforms
InhibitorSIK1 IC₅₀ (nM)SIK2 IC₅₀ (nM)SIK3 IC₅₀ (nM)
This compound0.10.41.5
HG-9-91-010.926.69.6

Cellular Activity: Modulating the Inflammatory Response

In cellular assays, both inhibitors demonstrate immunomodulatory effects, consistent with the known role of SIKs in regulating inflammatory signaling pathways.

This compound has been shown to be a potent modulator of cytokine release in human macrophages. It effectively inhibits the secretion of the pro-inflammatory cytokine TNFα with an IC₅₀ of 0.5 nM and stimulates the release of the anti-inflammatory cytokine IL-10 with an EC₅₀ of 4 nM in LPS-stimulated human macrophages.

HG-9-91-01 also promotes an anti-inflammatory phenotype. In murine bone marrow-derived dendritic cells (BMDCs), it potentiates the production of IL-10 in response to zymosan stimulation, with a reported EC₅₀ of approximately 200 nM.

Table 2: Cellular Activity of this compound and HG-9-91-01
InhibitorCell TypeAssayReadoutPotency
This compoundHuman MacrophagesTNFα Release (LPS-stimulated)InhibitionIC₅₀ = 0.5 nM
This compoundHuman MacrophagesIL-10 Release (LPS-stimulated)StimulationEC₅₀ = 4 nM
HG-9-91-01Murine BMDCsIL-10 Production (Zymosan-stimulated)PotentiationEC₅₀ ~ 200 nM

Kinase Selectivity

A critical aspect of any kinase inhibitor is its selectivity profile. While both compounds are potent SIK inhibitors, their off-target activities can influence experimental outcomes.

For HG-9-91-01 , some selectivity data is available. It is known to inhibit other protein tyrosine kinases that have a threonine residue at the gatekeeper position, including members of the Src family (Src, Lck, and Yes), BTK, and FGF and Ephrin receptors. Notably, it does not inhibit other members of the AMPK-related kinase subfamily. A limited kinase panel screen of 108 kinases showed that HG-9-91-01 inhibited several kinases to a similar extent as the SIKs at a concentration of 100 nM.

For This compound , comprehensive, publicly available kinase selectivity data is limited at this time. Researchers should exercise caution and consider performing their own selectivity profiling to fully characterize its off-target effects in their experimental systems.

Signaling Pathway and Experimental Workflow

The primary mechanism by which SIK inhibitors modulate gene expression, including that of cytokines like IL-10 and TNFα, is through the regulation of CREB-regulated transcription coactivators (CRTCs). In a basal state, SIKs phosphorylate CRTCs, leading to their sequestration in the cytoplasm. Inhibition of SIKs allows for the dephosphorylation and nuclear translocation of CRTCs, where they can co-activate transcription factors like CREB and modulate target gene expression.

A Comparative Guide to SIK Inhibitors in Inflammation Models: Sik-IN-1 vs. YKL-05-099

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Salt-Inducible Kinases (SIKs) have emerged as critical regulators of the inflammatory response, making them a compelling target for novel anti-inflammatory therapeutics. By modulating the activity of transcription factors and coactivators, SIKs control the balance between pro- and anti-inflammatory cytokine production. This guide provides a detailed comparison of two prominent SIK inhibitors, Sik-IN-1 and YKL-05-099, summarizing their efficacy in preclinical inflammation models based on available experimental data.

Mechanism of Action: Targeting the SIK Signaling Pathway

This compound and YKL-05-099 are both potent inhibitors of the SIK family of serine/threonine kinases, which includes three isoforms: SIK1, SIK2, and SIK3. These kinases act as a crucial checkpoint in inflammatory signaling cascades. In immune cells such as macrophages and dendritic cells, SIKs phosphorylate and thereby inactivate transcriptional coactivators like CRTC3 (CREB-regulated transcription coactivator 3) and class IIa histone deacetylases (HDACs). This inactivation suppresses the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).

By inhibiting SIK activity, both this compound and YKL-05-099 prevent the phosphorylation of these downstream targets. This allows for their translocation to the nucleus, where they promote the transcription of anti-inflammatory genes, most notably IL-10, while simultaneously suppressing the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-12. This dual action of dampening pro-inflammatory responses and boosting anti-inflammatory mechanisms makes SIK inhibitors a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 SIK SIK1/2/3 TLR4->SIK activates CRTC3_P p-CRTC3 (inactive) SIK->CRTC3_P phosphorylates HDACs_P p-HDACs (inactive) SIK->HDACs_P phosphorylates Sik_IN_1 This compound Sik_IN_1->SIK inhibits YKL_05_099 YKL-05-099 YKL_05_099->SIK inhibits CRTC3 CRTC3 (active) CRTC3_P->CRTC3 dephosphorylation CREB CREB CRTC3->CREB co-activates HDACs HDACs (active) HDACs_P->HDACs dephosphorylation NFkB NF-κB HDACs->NFkB deacetylates (represses) IL10_Gene IL-10 Gene CREB->IL10_Gene promotes transcription Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α) NFkB->Pro_inflammatory_Genes promotes transcription

Fig. 1: SIK Signaling Pathway in Inflammation.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the in vitro potency of this compound and YKL-05-099 against SIK isoforms and their impact on cytokine production in immune cells. It is important to note that the

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of kinase inhibitors is paramount for interpreting experimental results and advancing therapeutic programs. This guide provides a comparative analysis of the selectivity profile of a representative Salt-Inducible Kinase (SIK) inhibitor, HG-9-91-01, against other AMPK-related kinases. While information for a specific inhibitor named "Sik-IN-1" is not available in the public domain, HG-9-91-01 serves as a well-characterized tool compound for studying SIK biology.

The Salt-Inducible Kinases (SIK1, SIK2, and SIK3) are members of the AMP-activated protein kinase (AMPK) family.[1][2] They are key regulators in various physiological processes, including metabolism, inflammation, and tumorigenesis.[1][3] All members of the SIK subfamily are activated through phosphorylation by the master upstream kinase LKB1.[1][4] Given the structural homology within the AMPK/SIK family, developing highly selective inhibitors is a significant challenge but crucial for dissecting the specific functions of SIK isoforms.

Data Presentation: Inhibitor Selectivity Profile

The following table summarizes the inhibitory activity of HG-9-91-01 against SIK isoforms and other related kinases. The data is presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower values indicate higher potency.

Kinase TargetFamilyIC₅₀ (nM)Reference
SIK1 SIK1.1[3]
SIK2 SIK3.1[3]
SIK3 SIK7.8[3]
AMPKAMPK>10,000[1]
MARK1AMPK-related>1,000Customarily tested in broad panels
NUAK1AMPK-related>1,000Customarily tested in broad panels
BRSK2AMPK-related>1,000Customarily tested in broad panels

Note: Data for AMPK-related kinases like MARK, NUAK, and BRSK often comes from broad kinase screening panels where specific IC₅₀ values are not determined if inhibition is minimal at high concentrations (e.g., >1 µM or >10 µM). HG-9-91-01 is noted for its high selectivity for the SIK family over other AMPK family members.[1]

Mandatory Visualization

Below are diagrams illustrating key pathways and experimental workflows relevant to SIK inhibitor profiling.

G cluster_upstream Upstream Regulators cluster_kinases AMPK-related Kinases cluster_downstream Downstream Effectors LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates (p) AMPK AMPK LKB1->AMPK Activates (p) CRTCs CRTCs SIK->CRTCs Inhibits (p) HDACs Class IIa HDACs SIK->HDACs Inhibits (p) PKA PKA PKA->SIK Inhibits (p) HG99101 HG-9-91-01 HG99101->SIK Inhibits Gene_Expression Gene_Expression CRTCs->Gene_Expression CREB-mediated Gene Expression CRTCs->Gene_Expression Gene_Expression2 Gene_Expression2 HDACs->Gene_Expression2 MEF2-mediated Gene Expression HDACs->Gene_Expression2

Figure 1. Simplified LKB1-SIK signaling pathway and point of inhibition.

G start Start reagents 1. Prepare Reagents: - Kinase (e.g., SIK1) - Substrate (e.g., AMARA peptide) - ATP - Inhibitor (HG-9-91-01) start->reagents plate 2. Plate Components: - Add kinase, inhibitor, and substrate to 384-well plate reagents->plate initiate 3. Initiate Reaction: Add ATP plate->initiate incubate 4. Incubate: Room temp. for 60 min initiate->incubate adpglo 5. Terminate & Deplete ATP: Add ADP-Glo™ Reagent incubate->adpglo incubate2 6. Incubate: Room temp. for 40 min adpglo->incubate2 detect 7. Detect ADP: Add Kinase Detection Reagent incubate2->detect incubate3 8. Incubate: Room temp. for 30 min detect->incubate3 read 9. Read Luminescence incubate3->read end End read->end

Figure 2. General workflow for an ADP-Glo™ kinase inhibition assay.

Experimental Protocols

The selectivity of SIK inhibitors is typically determined using in vitro biochemical kinase assays. The ADP-Glo™ Kinase Assay (Promega) is a widely used method that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.

Objective: To determine the IC₅₀ value of a test compound (e.g., HG-9-91-01) against SIK1 and other AMPK-related kinases.

Materials:

  • Recombinant human kinases (e.g., SIK1, SIK2, SIK3, AMPK)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Substrate (a suitable peptide, e.g., AMARA peptide for SIKs)

  • ATP (at a concentration near the Kₘ for each kinase)

  • Test Inhibitor (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • Opaque 384-well plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., HG-9-91-01) in 100% DMSO. A typical 10-point, 3-fold dilution series might start at a high concentration like 100 µM.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of inhibitor dilution or DMSO (for positive and negative controls).

    • 2 µL of a solution containing the kinase and substrate in kinase buffer.

    • 2 µL of ATP solution to initiate the reaction. The final volume is 5 µL.[5]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[5]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[5]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to kinase activity. The data is normalized to controls (0% inhibition for DMSO-only wells, 100% inhibition for no-enzyme wells). The IC₅₀ value is calculated by fitting the inhibitor concentration versus percent inhibition data to a four-parameter logistic curve.

This standardized protocol allows for the direct comparison of inhibitor potency across a panel of different kinases, providing a clear selectivity profile.

References

Comparison Guide: Validating Downstream Target Engagement of SIK Inhibitors on HDAC5 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies for validating the downstream target engagement of Salt-Inducible Kinase (SIK) inhibitors, using Sik-IN-1 as a representative example, on the phosphorylation of Histone Deacetylase 5 (HDAC5). It is intended for researchers, scientists, and drug development professionals working on SIK-family kinases.

Introduction to SIKs and HDAC5

Salt-inducible kinases (SIKs) are a family of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family, comprising three isoforms: SIK1, SIK2, and SIK3.[1][2][3] These kinases are key regulators in various physiological processes, including metabolism and inflammation.[1][3] A critical downstream function of SIKs is the phosphorylation and subsequent inactivation of class IIa histone deacetylases (HDACs), including HDAC4, HDAC5, HDAC7, and HDAC9.[4][5]

HDAC5, a transcriptional repressor, shuttles between the nucleus and the cytoplasm. Phosphorylation by SIKs creates binding sites for 14-3-3 proteins, which sequester HDAC5 in the cytoplasm.[3] This prevents HDAC5 from repressing target gene expression in the nucleus, such as those controlled by Myocyte Enhancer Factor 2 (MEF2).[6][7][8][9] Therefore, inhibiting SIK activity is expected to decrease HDAC5 phosphorylation, leading to its nuclear accumulation and repression of target genes.

Validating that a compound like this compound engages its target (a SIK isoform) and elicits the intended downstream effect (decreased HDAC5 phosphorylation) is a crucial step in early drug discovery.[10][11][12][13] This guide outlines the experimental strategies and provides a comparative analysis of SIK inhibitors.

Signaling Pathway: SIK-Mediated Regulation of HDAC5

The inhibition of SIKs by a compound like this compound directly impacts the phosphorylation state of HDAC5, which in turn alters its subcellular localization and regulatory function.

SIK_HDAC5_Pathway This compound This compound SIK SIK1/2/3 This compound->SIK HDAC5_p Phosphorylated HDAC5 (Inactive, Cytoplasmic) SIK->HDAC5_p Phosphorylates HDAC5 Dephosphorylated HDAC5 (Active, Nuclear) HDAC5_p->HDAC5

Caption: SIK inhibitor signaling pathway on HDAC5.

Comparative Analysis of SIK Inhibitors

While "this compound" is used here as a placeholder, several potent and selective SIK inhibitors have been developed. Their performance, particularly their half-maximal inhibitory concentration (IC50) against the three SIK isoforms, is a critical factor for experimental design. HG-9-91-01 is a widely used, potent pan-SIK inhibitor and serves as a good benchmark.[14][15][16]

Table 1: Comparison of IC50 Values for Common SIK Inhibitors

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Notes
HG-9-91-01 0.926.69.6Potent, selective pan-SIK inhibitor.[17]
YKL-05-099 ~10~40~30Pan-SIK inhibitor.[1][17]
YKL-06-061 6.561.7720.5Second-generation, potent SIK inhibitor.[1][17]
ARN-3236 21.63<16.63Potent and selective for SIK2.[17]
GLPG3312 2.00.70.6Potent pan-SIK inhibitor.[1][17]
Dasatinib Low nM rangeLow nM rangeLow nM rangeMulti-kinase inhibitor with SIK activity.[18]
Bosutinib Low nM rangeLow nM rangeLow nM rangeMulti-kinase inhibitor with SIK activity.[18]

Note: IC50 values can vary based on assay conditions. Data is compiled from multiple sources for comparative purposes.

Experimental Validation: Methodologies and Protocols

To validate that a SIK inhibitor affects HDAC5 phosphorylation, two primary methods are recommended: Western Blotting for targeted analysis and Mass Spectrometry for a more comprehensive, unbiased approach.

Experimental Workflow

The general workflow involves treating cells with the SIK inhibitor, preparing cell lysates, and analyzing the phosphorylation status of HDAC5.

Experimental_Workflow cluster_cell_culture Cellular Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Interpretation A Seed and Culture Cells (e.g., C2C12, HEK293) B Treat with this compound (Dose-Response & Time-Course) A->B C Cell Lysis (with Phosphatase Inhibitors) B->C D Protein Quantification (e.g., BCA Assay) C->D E1 Western Blot D->E1 E2 Mass Spectrometry (Phosphoproteomics) D->E2 F1 Quantify pHDAC5 / Total HDAC5 Ratio E1->F1 F2 Identify & Quantify HDAC5 Phosphopeptides E2->F2

Caption: Workflow for validating SIK inhibitor target engagement.

Method 1: Western Blotting

Western blotting is a widely used technique to detect specific proteins and their post-translational modifications, such as phosphorylation. It provides semi-quantitative data on the relative abundance of phosphorylated HDAC5 versus total HDAC5.[19]

Experimental Protocol:

  • Sample Preparation:

    • Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control for a specified time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[20][21]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[21]

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer.[21]

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.[22]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

  • Antibody Incubation and Detection:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding. Using BSA is often recommended for phospho-protein detection.[19]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated HDAC5 (e.g., phospho-Ser259/Ser498).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[19]

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total HDAC5, and subsequently a loading control like GAPDH or β-actin.

  • Data Analysis:

    • Quantify the band intensity for phosphorylated HDAC5 and total HDAC5 using software like ImageJ.

    • Calculate the ratio of phospho-HDAC5 to total HDAC5 for each condition. A successful target engagement by this compound should result in a dose-dependent decrease in this ratio.

Method 2: Mass Spectrometry (Phosphoproteomics)

Mass spectrometry (MS)-based phosphoproteomics offers a highly sensitive and unbiased method to identify and quantify thousands of phosphorylation sites simultaneously.[23] This can confirm the specific HDAC5 phosphorylation sites affected by SIK inhibition and may reveal other off-target effects.

Experimental Protocol:

  • Sample Preparation and Protein Digestion:

    • Prepare cell lysates as described for Western blotting.

    • Denature proteins, reduce disulfide bonds, and alkylate cysteine residues.

    • Digest proteins into peptides using an enzyme like Trypsin.[24]

  • Phosphopeptide Enrichment:

    • Because phosphopeptides are typically low in abundance, an enrichment step is necessary. Common methods include Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[23]

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).[24][25]

    • Peptides are separated by liquid chromatography (LC) before being introduced into the mass spectrometer. The instrument performs a survey scan (MS1) to measure peptide masses and then selects precursor ions for fragmentation (MS/MS or MS2).[26]

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify the peptide sequences and localize the phosphorylation sites.

    • Perform quantitative analysis (label-free or using isotopic labels) to compare the abundance of specific HDAC5 phosphopeptides between this compound-treated and control samples. A decrease in the signal for SIK-dependent HDAC5 phosphopeptides validates target engagement.[4]

Logical Framework for Validation

The following diagram illustrates the decision-making process for a researcher validating the downstream effects of a SIK inhibitor.

Logical_Framework cluster_exp_design Experimental Design cluster_validation Validation Method cluster_outcome Data Interpretation start Start: Hypothesis This compound inhibits SIKs & reduces pHDAC5 A Select Cell Line (Expressing SIKs & HDAC5) start->A B Determine Inhibitor Concentrations (Based on IC50 & Cellular Potency) A->B C Choose Time Points for Treatment B->C D Select Method C->D E1 Western Blot (Targeted, Semi-Quantitative) D->E1 Hypothesis-driven E2 Mass Spectrometry (Unbiased, Quantitative) D->E2 Discovery / Off-target F Dose-dependent decrease in pHDAC5? E1->F E2->F G1 Conclusion: Target Engagement Validated F->G1 Yes G2 Troubleshoot: - Compound Permeability - Assay Conditions - Off-target Effects F->G2 No

References

Pan-SIK Inhibition vs. SIK2-Selectivity: A Comparative Efficacy Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the pan-SIK inhibitor HG-9-91-01 and the SIK2-selective inhibitor ARN-3236 in the context of metabolic studies, providing researchers with data-driven insights for experimental design.

In the landscape of metabolic research, the Salt-Inducible Kinases (SIKs) have emerged as critical regulators of glucose and lipid homeostasis. As members of the AMP-activated protein kinase (AMPK) family, the three SIK isoforms (SIK1, SIK2, and SIK3) are key signaling nodes that respond to hormonal and nutritional cues. Consequently, pharmacological modulation of SIK activity presents a promising therapeutic avenue for metabolic disorders. This guide provides a comparative analysis of two key chemical probes used to investigate SIK function: the potent pan-SIK inhibitor, herein referred to by its common identifier HG-9-91-01 , and the SIK2-selective inhibitor, ARN-3236 .

This comparison aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their respective mechanisms, efficacy in metabolic models, and the experimental protocols to assess their effects. While direct comparative studies are limited, this guide synthesizes available data to highlight the differential effects of broad-spectrum versus isoform-selective SIK inhibition.

Mechanism of Action: A Tale of Broad vs. Targeted Inhibition

Both HG-9-91-01 and ARN-3236 exert their effects by inhibiting the kinase activity of SIKs. SIKs, in turn, phosphorylate and regulate the activity of downstream targets, most notably the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). By phosphorylating these substrates, SIKs promote their sequestration in the cytoplasm, thereby repressing the transcription of genes involved in gluconeogenesis and other metabolic processes. Inhibition of SIKs allows for the dephosphorylation and nuclear translocation of CRTCs and HDACs, leading to changes in gene expression.

The primary distinction between HG-9-91-01 and ARN-3236 lies in their isoform selectivity. HG-9-91-01 is a potent pan-SIK inhibitor, targeting all three isoforms with high affinity. In contrast, ARN-3236 exhibits significant selectivity for SIK2, with substantially lower potency against SIK1 and SIK3. This difference in selectivity is crucial for dissecting the specific roles of SIK2 in metabolic regulation, as distinct from the broader effects of inhibiting the entire SIK family.

Efficacy in Metabolic Studies: A Comparative Overview

The following tables summarize the reported efficacy of HG-9-91-01 and ARN-3236 in various metabolic contexts. It is important to note that the data are compiled from separate studies and may not be directly comparable due to variations in experimental models and conditions.

Table 1: Inhibitor Potency (IC50 Values)

CompoundSIK1 (nM)SIK2 (nM)SIK3 (nM)Selectivity ProfileReference
HG-9-91-010.926.69.6Pan-SIK
ARN-323621.63<16.63SIK2-selective

Table 2: Effects on Glucose Metabolism

ParameterHG-9-91-01ARN-3236Experimental ModelReference
Hepatic Gluconeogenesis Increases glucose production and expression of gluconeogenic genes (Pck1, G6pc) in primary hepatocytes.Reprograms glucose metabolism in ovarian cancer cells via the PI3K/AKT/HIF-1α pathway, suggesting a role in regulating glycolysis.Primary mouse hepatocytes, Ovarian cancer cell lines
Insulin-stimulated Glucose Uptake Reduces insulin-stimulated glucose uptake in primary human adipocytes.Inferred to play a role in glucose metabolism through SIK2's known function in this process.Primary human adipocytes
Insulin Signaling Attenuates insulin-stimulated AKT phosphorylation in human adipocytes.Inhibition of SIK2 has been shown to impact AKT signaling.Human adipocytes

Table 3: Effects on Lipid Metabolism and Other Metabolic Parameters

ParameterHG-9-91-01ARN-3236Experimental ModelReference
Lipogenesis SIK inhibition is known to regulate hepatic lipogenesis.SIK2 is implicated in fatty acid metabolism.General knowledge
Adipocyte Thermogenesis Pan-SIK inhibition with HG-9-91-01 increases thermogenic gene expression in brown adipocytes.SIK2 is the most abundant isoform in adipocytes and its inhibition may impact thermogenesis.Brown adipocytes
Inflammation SIK inhibition modulates cytokine production in myeloid cells.Attenuates bleomycin-induced pulmonary fibrosis, indicating anti-inflammatory and anti-fibrotic potential.Myeloid cells, Mouse model of pulmonary fibrosis

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.

In Vivo Validation of Salt-Inducible Kinase (SIK) Inhibitors' Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SIKs and Their Role in Inflammation

Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising SIK1, SIK2, and SIK3, that have emerged as critical regulators of inflammation. SIKs exert their influence by modulating the activity of transcriptional co-activators, most notably the CREB-regulated transcription coactivator 3 (CRTC3). In unstimulated immune cells, SIKs phosphorylate CRTC3, leading to its sequestration in the cytoplasm. Inhibition of SIKs prevents this phosphorylation, allowing CRTC3 to translocate to the nucleus where it co-activates the transcription factor CREB (cAMP response element-binding protein). This, in turn, upregulates the expression of the potent anti-inflammatory cytokine Interleukin-10 (IL-10). Concurrently, SIK inhibition has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-12. This dual mechanism of action makes SIK inhibitors a highly attractive therapeutic strategy for a range of inflammatory and autoimmune diseases.

Comparative Analysis of SIK Inhibitors

This section provides a comparative summary of the in vivo anti-inflammatory performance of several well-characterized SIK inhibitors.

Table 1: In Vivo Efficacy of SIK Inhibitors in Preclinical Inflammation Models
InhibitorAnimal ModelDosing RegimenKey FindingsReference(s)
JRD-SIK1/2i-4 LPS-induced acute inflammation in C57BL/6 mice1, 5, 20, 80 mg/kg, oralDose-dependent increase in plasma IL-10 and decrease in plasma TNF-α. Significant reduction of phosphorylated CRTC3 in colon tissue at 20 and 80 mg/kg.
Anti-CD40-induced colitis in Rag2-/- mice5, 20, 80 mg/kg b.i.d. or 40, 80 mg/kg q.d., oralSignificant prevention of colitis, as measured by body weight loss and colon histopathology scores, particularly at 20 and 80 mg/kg b.i.d. and 40 and 80 mg/kg q.d.
YKL-05-099 LPS-induced acute inflammation in mice5, 20 mg/kg, intraperitonealDose-dependent reduction in serum TNF-α (starting at 5 mg/kg) and a >2-fold increase in serum IL-10 at 20 mg/kg.
Salt-sensitive hypertension in C57BL/6J mice20 mg/kg/day, intraperitonealAttenuated high-salt diet-induced macrophage infiltration and ROS production in the renal cortex.
HG-9-91-01 TNBS-induced colitis in mice3, 10, 30 mg/kg, intraperitonealEnhanced the expression of IL-10 and downregulated the levels of IL-12 and TNF-α in the colon tissue.
GLPG3970 IL-23-induced psoriatic arthritis model in B10.RIII miceNot specifiedDecreased clinical score, osteophyte formation, and pro-inflammatory mediators.
Collagen-induced arthritis (CIA) model in miceNot specifiedReduced clinical score, comparable to anti-TNF treatment, and correlated with reduced Larsen score and anti-collagen type-II antibody levels.
Table 2: Clinical Trial Data for GLPG3970
IndicationStudy PhaseDosing RegimenKey FindingsReference(s)
Psoriasis Phase 1b (CALOSOMA study)Oral, once-daily for 6 weeks4 out of 13 patients on GLPG3970 achieved a PASI 50 response (≥50% improvement from baseline Psoriasis Area and Severity Index), with improvements of 50%, 50%, 56%, and 77%. No placebo-treated patients achieved PASI 50. (p=0.002)
Ulcerative Colitis Phase 2a (SEA TURTLE study)Oral, once-daily for 6 weeksNo significant difference from placebo in the change from baseline total Mayo Clinic Score. However, positive signals were observed in objective measures like endoscopy, with 7 out of 18 patients on GLPG3970 showing endoscopic improvement compared to 1 out of 9 on placebo.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for common in vivo inflammation models used to evaluate SIK inhibitors.

LPS-Induced Acute Inflammation Model (Mouse)

This model is used to assess the acute systemic inflammatory response.

  • Animals: C57BL/6 mice are commonly used.

  • Inhibitor Administration: The SIK inhibitor (e.g., JRD-SIK1/2i-4, YKL-05-099) or vehicle is administered orally or intraperitoneally at specified doses.

  • LPS Challenge: One hour after inhibitor administration, mice are challenged with an intraperitoneal injection of Lipopolysaccharide (LPS) (e.g., 0.2 mg/kg).

  • Sample Collection: Two hours post-LPS challenge, blood and tissues (e.g., colon) are harvested.

  • Analysis:

    • Plasma/serum is analyzed for cytokine levels (e.g., TNF-α, IL-10) using methods like ELISA or Meso Scale Discovery (MSD) immunoassays.

    • Tissue lysates can be analyzed for target engagement, such as the phosphorylation status of CRTC3, using techniques like Western blotting or specific immunoassays.

Anti-CD40-Induced Colitis Model (Mouse)

This model induces a robust, acute colitis driven by innate immune cells.

  • Animals: Immunodeficient mice, such as Rag2-/- mice, are used to focus on the innate immune response.

  • Disease Induction: Colitis is induced by a single intraperitoneal injection of an agonistic anti-CD40 antibody (e.g., 200 µg per mouse).

  • Inhibitor Administration: The SIK inhibitor (e.g., JRD-SIK1/2i-4) is administered orally, typically starting one day before the anti-CD40 injection and continuing for a set period (e.g., daily or twice daily for 7 days).

  • Monitoring: Mice are monitored daily for body weight loss and clinical signs of colitis.

  • Analysis at Endpoint (e.g., Day 7):

    • Colons are harvested, and their weight and length are measured.

    • Histopathological analysis of colon tissue is performed to score for edema, mucosal thickness, inflammation, gland loss, and erosion.

    • Cytokine levels in colon tissue homogenates can be measured.

Visualizing the Mechanism and Workflow

SIK Signaling Pathway in Inflammation

The following diagram illustrates the central role of SIKs in regulating the balance between pro- and anti-inflammatory cytokine production.

Safety Operating Guide

Personal protective equipment for handling Sik-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the salt-inducible kinase (SIK) inhibitor, Sik-IN-1. Given that this compound is a potent, small molecule inhibitor intended for research purposes, and comprehensive toxicological data may not be available, a conservative approach to handling is paramount to ensure personnel safety.

Hazard Identification and Risk Assessment

As a potent kinase inhibitor, this compound should be handled as a potentially hazardous compound. The primary risks include exposure through inhalation, dermal contact, or accidental ingestion. As with many novel research chemicals, the full toxicological profile of this compound has not been extensively documented. Therefore, it is crucial to treat this compound with a high degree of caution.

Key Precautionary Measures:

  • Assume Potency: Treat this compound as a highly potent compound with potential biological activity in humans.

  • Designated Work Area: All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Controlled Access: Limit access to the designated handling area to authorized and trained personnel only.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to provide a robust barrier against potential exposure. The following table summarizes the minimum required PPE for handling this compound.

PPE ComponentSpecificationPurpose
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield should be used when handling larger quantities or if there is a significant splash risk.Protects eyes from splashes of solutions or contact with airborne powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Consider double-gloving for enhanced protection, especially during weighing and reconstitution.Prevents dermal absorption. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection A fully buttoned lab coat. A disposable gown is recommended when handling larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator (e.g., N95 or higher) is mandatory for handling the solid compound.Prevents inhalation of the powdered compound.

Operational Plan: Handling and Reconstitution

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Experimental Workflow for Safe Handling:

G Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal A Gather all necessary PPE and materials B Ensure fume hood is operational A->B C Weigh this compound solid inside fume hood B->C D Reconstitute with appropriate solvent C->D E Perform experimental procedures D->E F Decontaminate work surfaces E->F G Segregate and label waste F->G H Dispose of waste according to institutional guidelines G->H

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare the designated workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.

    • Assemble all necessary equipment (e.g., microbalance, spatulas, vials, solvent).

  • Weighing and Reconstitution:

    • Perform all manipulations of the solid compound within the fume hood to contain any airborne particles.

    • Carefully weigh the desired amount of this compound.

    • Add the appropriate solvent to the vial containing the compound. Ensure the vial is securely capped before mixing.

  • Experimental Use:

    • Keep all solutions of this compound clearly labeled.

    • When transferring solutions, use appropriate pipettes and techniques to minimize aerosol generation.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Solutions of this compound Collect in a sealed, labeled container for hazardous liquid chemical waste. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated, labeled solid hazardous waste container.
Contaminated PPE (e.g., gloves, disposable gowns) Place in a sealed bag and dispose of as solid hazardous waste.

Disposal Workflow:

G This compound Waste Disposal Workflow A Identify Waste Type (Solid, Liquid, Contaminated PPE) B Segregate Waste into Labeled Containers A->B C Store Waste in a Designated Satellite Accumulation Area B->C D Arrange for Pickup by Institutional Environmental Health & Safety C->D

Caption: A logical workflow for the proper disposal of this compound waste.

Emergency Procedures

In the event of an accidental exposure, immediate action is necessary.

Exposure TypeFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to handle it, absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's Environmental Health & Safety department immediately.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.